3-(2-Methoxyethoxy)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGOQAUTCWEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the chemical properties of 3-(2-Methoxyethoxy)propan-1-ol
[1]
Executive Summary
This compound is a specialized glycol ether derivative characterized by a hybrid "ethyl-propyl" ether backbone.[1] Unlike common industrial solvents (e.g., 2-methoxyethanol or DEGME), this compound serves primarily as a precision linker scaffold in drug discovery.[1] Its structure—comprising a methoxy terminus, a di-ether core, and a primary hydroxyl handle—makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) where hydrophilicity and specific chain lengths are critical for ternary complex formation.[1]
Structural Analysis[1]
-
Molecular Formula: C
H O [1][2][3] -
SMILES: COCCOCCCO
-
Key Motif: The molecule features a C2-O-C3 spacer, distinct from the standard C2-O-C2 (PEG) or C3-O-C3 (PPG) motifs.[1] This irregularity disrupts helical folding, potentially altering the solvation shell and pharmacokinetic profile of conjugated payloads.[1]
Physicochemical Profile
The following properties define the compound's behavior in synthetic and biological environments. Note: As a specialized building block, some values are derived from Structure-Property Relationship (SPR) models of homologous glycol ethers.
| Property | Value / Description | Source/Note |
| Molecular Weight | 134.17 g/mol | Calculated |
| Physical State | Liquid at 20°C | Experimental [1] |
| Boiling Point | ~205–210°C (Estimated) | Extrapolated from DEGME (194°C) |
| Density | ~0.98 – 1.02 g/mL | Estimated based on homolog trends |
| Solubility | Miscible with water, DMSO, DCM, MeOH | Amphiphilic nature |
| LogP | -0.6 to -0.2 (Predicted) | Hydrophilic / Polar |
| pKa | ~16 (Alcoholic -OH) | Standard primary alcohol |
| Refractive Index | ~1.42–1.43 | Typical for glycol ethers |
Synthetic Routes & Manufacturing[1]
The synthesis of this compound requires preventing polymerization and ensuring mono-alkylation.[1] Two primary routes are chemically valid for laboratory and scale-up contexts.[1]
Route A: Williamson Ether Synthesis (Preferred)
This route offers high regioselectivity by reacting a pre-formed alkoxide with a functionalized propyl chain.[1]
-
Deprotonation : 2-Methoxyethanol is treated with Sodium Hydride (NaH) or Sodium metal to form sodium 2-methoxyethoxide.[1]
-
Alkylation : The alkoxide attacks 3-chloro-1-propanol (or 3-bromo-1-propanol).[1] Note: The hydroxyl group of the halopropanol must be protected (e.g., with THP or TBDMS) if side reactions occur, though direct alkylation is possible under controlled conditions.[1]
Route B: Ring Opening of Oxetane
A more atom-economic route involves the Lewis acid-catalyzed opening of oxetane (trimethylene oxide) by 2-methoxyethanol.[1]
-
Reagents : 2-Methoxyethanol + Oxetane.[1]
-
Catalyst : BF
·OEt or Sulfuric acid.[1] -
Mechanism : The nucleophilic oxygen of 2-methoxyethanol attacks the strained oxetane ring, yielding the specific C2-O-C3 product.[1]
Visualization: Synthetic Pathways
Figure 1: Synthetic pathways for this compound. Route A (Solid) is the standard Williamson ether synthesis; Route B (Dashed) is the oxetane ring-opening method.[1]
Chemical Reactivity & Functionalization[1]
For drug development, the primary alcohol group is the "warhead" for conjugation.[1]
Oxidation to Carboxylic Acid
The terminal hydroxyl can be oxidized to a carboxylic acid (using Jones reagent or TEMPO/BAIB) to create 3-(2-methoxyethoxy)propanoic acid .[1] This derivative allows for amide coupling to amines on drug scaffolds.[1]
Activation for Conjugation
To function as a linker, the alcohol is often converted into a better leaving group or an electrophile:[1]
-
Tosylation/Mesylation : Reacting with TsCl or MsCl yields the sulfonate ester, enabling nucleophilic displacement by amines or thiols.[1]
-
Appel Reaction : Conversion to an alkyl bromide/iodide for Grignard formation or alkylation.[1]
Ether Stability
The internal ether linkages are stable to basic conditions and mild acids, making the backbone robust during peptide coupling or deprotection steps (e.g., Boc/Fmoc removal).[1]
Applications in Drug Development[1]
This molecule acts as a non-standard PEG linker .[1] While standard PEGs (C2 repeating units) are ubiquitous, they can suffer from anti-PEG antibody generation or specific solubility issues.[1] The C3 (propyl) insertion alters the hydrophobicity and flexibility of the chain.[1]
Workflow: PROTAC Linker Design
In PROTAC design, the linker length and composition determine the "ternary complex" stability between the E3 ligase and the Target Protein.[1]
-
Step 1 : Functionalize this compound to a bifunctional handle (e.g., convert -OH to -COOH).[1]
-
Step 2 : Conjugate one end to an E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]
-
Step 3 : Demethylate the methoxy end (using BBr
) to reveal a second hydroxyl OR use a pre-functionalized variant if available.[1] Note: Typically, this specific CAS is used as a "cap" or a mono-functional spacer, or the methyl group is part of the desired motif.[1]
Visualization: Linker Application
Figure 2: Application of the glycol ether scaffold in constructing a PROTAC linker system.
Safety & Handling Protocols
Hazard Classification (GHS): Based on structural analogs and supplier data [1]:
-
Signal Word : Warning
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
PPE Requirements:
-
Gloves : Nitrile rubber (0.11 mm minimum thickness).[1]
-
Eye Protection : Safety glasses with side shields or chemical goggles.[1]
-
Respiration : Use in a fume hood.[1] If aerosolized, use a respirator with Type A (Organic vapor) filter.[1]
Storage:
Experimental Protocol: Activation to Tosylate
A self-validating protocol for converting the alcohol to a reactive electrophile.[1]
Objective : Synthesize 3-(2-methoxyethoxy)propyl 4-methylbenzenesulfonate.
-
Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization : Dissolve This compound (1.0 eq, 10 mmol) in anhydrous DCM (30 mL).
-
Base Addition : Add Triethylamine (1.5 eq) and DMAP (0.1 eq) as a catalyst. Cool to 0°C.[1]
-
Reagent Addition : Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes.
-
Reaction : Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot (low Rf) should disappear; a UV-active product spot (high Rf) should appear.[1]
-
-
Workup : Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.[1] NaHCO
, then Brine.[1] -
Purification : Dry over MgSO
, concentrate, and purify via flash column chromatography.
References
Sources
- 1. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
3-(2-Methoxyethoxy)propan-1-ol CAS number and molecular structure
Part 1: Executive Summary & Core Directive
3-(2-Methoxyethoxy)propan-1-ol (CAS 94194-50-0) is a specialized glycol ether derivative serving as a critical heterobifunctional linker in modern medicinal chemistry. Unlike standard polyethylene glycols (PEGs) which often exist as polydisperse mixtures, this compound offers a discrete, defined chain length (
This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, physicochemical behavior, and application in modulating the pharmacokinetic (PK) profiles of small molecule drugs.
Part 2: Molecular Architecture & Physicochemical Profile
The structural distinctiveness of this compound lies in its hybrid backbone . It combines a propyl spacer (
Identity & Constants
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 94194-50-0 |
| Molecular Formula | |
| Molecular Weight | 134.17 g/mol |
| SMILES | OCCCOCCOC |
| InChI Key | NKZGOQAUTCWEQF-UHFFFAOYSA-N |
| Physical Form | Colorless Liquid |
| Predicted LogP | ~ -0.3 (Hydrophilic) |
| Boiling Point | >180°C (Est.[1][2] based on DEGME analogs) |
Structural Visualization
The following diagram illustrates the atomic connectivity, highlighting the ether oxygen as the hydrogen-bond acceptor and the primary hydroxyl as the reactive handle for conjugation.
Figure 1: Connectivity map of this compound showing the methoxy cap and propyl spacer regions.
Part 3: Synthesis & Manufacturing Protocols
While often sourced commercially, in-house synthesis may be required for isotopically labeled variants or specific purity profiles. The most robust pathway is the Williamson Ether Synthesis using 1,3-propanediol derivatives.
Experimental Workflow (Self-Validating Protocol)
Objective: Synthesize this compound via nucleophilic substitution.
Reagents:
-
Substrate A: 2-Methoxyethanol (solvent/reactant)
-
Substrate B: 3-Chloro-1-propanol (alkylating agent)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (tBuOK)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Activation (0°C):
-
Charge a flame-dried flask with NaH (1.1 eq) suspended in anhydrous THF under Nitrogen.
-
Dropwise add 2-Methoxyethanol (1.0 eq). The evolution of
gas confirms deprotonation. -
Validation: Bubbling must cease before proceeding (formation of sodium 2-methoxyethoxide).
-
-
Alkylation (Reflux):
-
Add 3-Chloro-1-propanol (1.0 eq) slowly.
-
Note: To prevent polymerization of the chloropropanol, it is often better to use the O-protected version (e.g., 3-chloropropoxy-THP) and deprotect later, but direct alkylation is possible with careful temperature control.
-
Heat to reflux (66°C for THF) for 12-18 hours.
-
-
Quench & Workup:
-
Cool to
. Quench with saturated . -
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Distillation: High-vacuum distillation is required due to the high boiling point. Collect the fraction boiling at ~90-100°C @ 0.5 mmHg (estimated).
-
Figure 2: Synthetic route via Williamson Ether Synthesis.
Part 4: Applications in Drug Development (Linkerology)
In drug discovery, CAS 94194-50-0 is not merely a solvent; it is a precision spacer .
PROTAC Design
PROTACs require a linker of specific length to bridge an E3 Ligase ligand (e.g., Thalidomide) and a Target Protein ligand.
-
Why CAS 94194-50-0? Standard PEG chains (
) can sometimes adopt conformations that induce steric clash. The introduction of the propyl ( ) unit in this molecule changes the bond angles and flexibility, often rescuing "dead" PROTACs by altering the ternary complex geometry.
Analytical Characterization
To verify the identity of this linker in a complex molecule, look for these signatures:
-
1H NMR (
):-
~3.35 ppm (s, 3H,
) -
~3.5-3.7 ppm (m, multiplet overlapping ether/alcohol
s) -
~1.8 ppm (quintet, 2H, central propyl
). This is the diagnostic peak distinguishing it from pure PEG.
-
~3.35 ppm (s, 3H,
Figure 3: Schematic of a PROTAC molecule utilizing the C3-ether linker.
Part 5: Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm minimum thickness) and safety glasses are mandatory.
-
Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis or dilution.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. this compound Product Datasheet. (Accessed 2023). Link
-
Enamine Store. Building Block: this compound. (Accessed 2023). Link[3]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13628789, this compound. Link
-
CymitQuimica. this compound Structure and Properties. Link
Sources
Spectroscopic Analysis of 3-(2-Methoxyethoxy)propan-1-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 3-(2-Methoxyethoxy)propan-1-ol (CAS No. 94194-50-0). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of the molecule's structural features as revealed through spectroscopic methods. The causality behind spectral predictions is explained, providing a framework for the analysis of similar ether-alcohol compounds.
Introduction: Unveiling the Molecular Architecture
This compound is a bifunctional organic molecule incorporating both a primary alcohol and an ether linkage. This structure imparts properties of interest in various applications, including as a solvent, a building block in organic synthesis, and potentially in the formulation of novel materials and pharmaceutical excipients. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring quality control in its synthesis and use.
Spectroscopic analysis is the cornerstone of molecular characterization. This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By dissecting the predicted data, we can elucidate the connectivity of atoms, identify key functional groups, and anticipate the molecule's fragmentation patterns.
Figure 2: A simplified workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~3400 (broad) | O-H stretch | Alcohol | Strong |
| 2950-2850 | C-H stretch | Alkane | Strong |
| ~1100 | C-O stretch | Ether & Alcohol | Strong |
Causality of Predictions:
-
O-H Stretch: The most prominent feature in the predicted IR spectrum is a broad, strong absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[1]
-
C-H Stretch: Strong absorptions in the 2950-2850 cm⁻¹ region are expected due to the C-H stretching vibrations of the alkyl portions of the molecule.
-
C-O Stretch: A strong, and likely complex, absorption band around 1100 cm⁻¹ is predicted for the C-O stretching vibrations of both the primary alcohol and the ether linkages.[2][3] The presence of multiple C-O bonds may lead to overlapping signals in this region.
Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 134, corresponding to the molecular weight of this compound (C₆H₁₄O₃). However, for primary alcohols, the molecular ion peak can be weak or even absent.[4][5]
-
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. In this case, cleavage between C1 and C2 would lead to a prominent peak at m/z 31 ([CH₂OH]⁺).[6][7]
-
Ether Fragmentation: Ethers also undergo characteristic fragmentation. Cleavage of the C-O bond can occur, as well as cleavage of the C-C bond alpha to the ether oxygen. Common fragments would include:
-
m/z 45: [CH₂OCH₃]⁺
-
m/z 59: [CH₂OCH₂CH₃]⁺ (less likely) or loss of C₄H₉O₂
-
m/z 89: [M - CH₂OH]⁺ (loss of the hydroxymethyl group)
-
-
Loss of Water (M-18): A peak at m/z 116, corresponding to the loss of a water molecule from the molecular ion, is also a possible fragmentation pathway for alcohols.[8]
Sources
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
literature review on 3-(2-Methoxyethoxy)propan-1-ol and its analogs
Technical Monograph: 3-(2-Methoxyethoxy)propan-1-ol and Hybrid Glycol Ether Analogs
Executive Summary This technical guide provides a comprehensive analysis of This compound (CAS: 94194-50-0), a hybrid glycol ether scaffold characterized by a specific propyl-ethyl ether backbone. Unlike its bulk solvent analogs—such as Diethylene Glycol Monomethyl Ether (DEGME) or Dipropylene Glycol Monomethyl Ether (DPGME)—this compound is primarily utilized as a precision linker in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates).
This document details its chemical architecture, synthesis protocols, physicochemical properties, and critical safety profile, specifically addressing the Structure-Activity Relationship (SAR) regarding reproductive toxicity associated with the 2-methoxyethoxy moiety.
Part 1: Chemical Architecture & Classification
The compound this compound represents a "hybrid" glycol ether, bridging the structural gap between the E-series (Ethylene oxide based) and P-series (Propylene oxide based) ethers.
Structural Comparison of Key Analogs
| Compound Name | Structure Fragment | Classification | Primary Utility |
| This compound | CH3-O-CH2-CH2 + O-CH2-CH2-CH2-OH | Hybrid (C2-C3) | Linker / Scaffold |
| DEGME (Diethylene Glycol Methyl Ether) | CH3-O-CH2-CH2 + O-CH2-CH2-OH | E-Series (C2-C2) | Bulk Solvent |
| DPGME (Dipropylene Glycol Methyl Ether) | CH3-O-C3H6 + O-C3H6-OH | P-Series (C3-C3) | Ind. Solvent (Safer) |
| 3-Methoxy-1-propanol | CH3-O-CH2-CH2-CH2-OH | P-Series (C3) | Monomer / Solvent |
Critical Distinction: Researchers must not confuse this compound with DPGME. While DPGME is a mixture of isomers used in coatings, the subject compound is a precise linear isomer used in synthesis.
Figure 1: Structural relationship between the target hybrid ether and common industrial glycol ethers.
Part 2: Synthesis & Manufacturing Protocols
For pharmaceutical applications requiring high purity (>98%), the industrial "alkoxylation" routes used for bulk solvents are often too non-specific, yielding mixtures of oligomers. A directed Williamson Ether Synthesis is the preferred protocol for laboratory-scale production.
Protocol: Directed Synthesis via 1,3-Propanediol
Objective: Selective mono-alkylation of 1,3-propanediol to avoid polymerization.
Reagents:
-
Substrate: 1,3-Propanediol (Excess, 3.0 eq)
-
Electrophile: 2-Methoxyethyl bromide (1.0 eq)
-
Base: Potassium Hydroxide (KOH) (1.1 eq)
-
Solvent: DMSO (Dimethyl Sulfoxide) or THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Deprotonation:
-
Charge a flame-dried round-bottom flask with 1,3-Propanediol (dissolved in dry THF/DMSO).
-
Cool to 0°C under nitrogen atmosphere.
-
Add powdered KOH slowly. Stir for 30 minutes to generate the mono-alkoxide. Note: The excess diol statistically favors mono-deprotonation.
-
-
Alkylation:
-
Add 2-Methoxyethyl bromide dropwise via a syringe pump over 1 hour. Maintain temperature <5°C to prevent elimination side reactions (formation of vinyl ethers).
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
-
Quench & Extraction:
-
Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine to remove unreacted diol (which is highly water-soluble).
-
-
Purification:
-
Dry over MgSO4 and concentrate in vacuo.
-
Crucial Step: Fractional distillation under reduced pressure is required to separate the product (BP ~200°C est.) from trace dialkylated byproducts.
-
Figure 2: Directed synthesis workflow for high-purity isolation.
Part 3: Physicochemical Properties
The hybrid nature of this compound imparts unique solubility characteristics. It possesses the amphiphilicity of PEG (Polyethylene Glycol) but with a discrete molecular weight, making it ideal for linker chemistry where "polydispersity" is unacceptable.
| Property | Value (Est.) | Relevance |
| Molecular Formula | C6H14O3 | -- |
| Molecular Weight | 134.17 g/mol | Small molecule scaffold |
| LogP (Octanol/Water) | -0.3 to 0.0 | Highly water soluble; membrane permeable |
| Boiling Point | 190°C - 200°C | Low volatility (Good for high-temp reactions) |
| Density | ~0.95 g/mL | Similar to water |
| H-Bond Donors | 1 (Hydroxyl) | Functional handle for conjugation |
Part 4: Toxicology & Safety (The "Methoxy" Warning)
WARNING: While P-series glycol ethers (propylene based) are generally considered safe, this compound contains a 2-methoxyethoxy tail (CH3-O-CH2-CH2-O-).
Mechanism of Toxicity: The toxicity of glycol ethers is driven by their metabolism.[1][2]
-
Cleavage: The central ether bond may be cleaved by O-dealkylases (CYP450).
-
Release: This releases 2-Methoxyethanol (EGME).[3]
-
Oxidation: Alcohol Dehydrogenase (ADH) converts EGME to Methoxyacetaldehyde.[4]
-
Activation: Aldehyde Dehydrogenase (ALDH) converts this to Methoxyacetic Acid (MAA) .[4]
Methoxyacetic Acid (MAA) is a known teratogen (reproductive toxin) that causes testicular atrophy and developmental defects. Therefore, This compound must be handled with the same stringent safety precautions as DEGME/EGME.
-
PPE Requirement: Butyl rubber gloves (Nitrile is often permeable to glycol ethers).
-
Engineering Controls: Fume hood mandatory.
Figure 3: Metabolic activation pathway leading to potential reproductive toxicity.
Part 5: Applications in Drug Discovery
Unlike its analogs used as solvents, this compound is primarily a Chemical Building Block .
-
PROTAC Linkers:
-
Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and hydrophilicity to connect a warhead to an E3 ligase ligand.
-
The C6 backbone offers a specific spatial separation (approx 8-10 Å) different from standard PEG2 or PEG3 chains.
-
-
Solubility Enhancers:
-
Conjugation of this moiety to hydrophobic drugs can improve LogP and aqueous solubility without introducing the heterogeneity of polymeric PEG.
-
-
Cross-Linkers:
-
The terminal hydroxyl group can be converted to a Tosylate, Azide, or NHS-ester for bioconjugation.
-
References
-
National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Methoxyethanol. Technical Report Series No. 313. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2-methoxyethoxy)ethanol (DEGME). (Analogous toxicity data).[1][2][5] Available at: [Link]
-
PubChem. Compound Summary: this compound (CAS 94194-50-0).[6][7] National Library of Medicine. Available at: [Link]
-
Johanson, G. (2000).[4] Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology, 30(3), 307-345. (Mechanistic grounding for methoxy-ether toxicity).
Sources
- 1. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building Blocks | CymitQuimica [cymitquimica.com]
- 7. Building Blocks | CymitQuimica [cymitquimica.com]
Technical Guide: Mechanism of Action & Utility of 3-(2-Methoxyethoxy)propan-1-ol
[1]
Executive Summary
-
Molecular Formula:
[1][5][6] -
Classification: Glycol Ether / Propanol Derivative / Linker Motif
-
Primary Utility: Pharmacokinetic (PK) modulation, PROTAC linker synthesis, and solubility enhancement.
This compound (MEP) acts as a critical "spacer" molecule in medicinal chemistry.[1] Unlike simple ethylene glycol (toxic) or propylene glycol (variable reactivity), MEP combines a stable propyl backbone with a methoxy-ethoxy tail .[1] This unique structure allows it to function as a "stealth" hydrophile—increasing the water solubility of small molecule drugs without introducing the high metabolic instability associated with longer PEG chains.
Physicochemical Mechanism of Action
In drug design, MEP is not a receptor ligand but a physicochemical modulator . Its mechanism is governed by the Solvation Shell Effect and LogP Partitioning.
The "Goldilocks" Polarity Mechanism
MEP possesses a specific hydrophilic-lipophilic balance (HLB) that allows it to bridge the gap between organic and aqueous phases.
-
The Ether Oxygen (Acceptor): The central ether oxygen and the terminal methoxy group act as hydrogen bond acceptors, recruiting water molecules to form a hydration shell around the drug molecule it is attached to.
-
The Propyl Spacer (Scaffold): The 3-carbon chain (
) provides sufficient steric separation to prevent the ether oxygen from interfering with the drug's binding site, while being more lipophilic than an ethyl ( ) spacer. This prevents the drug from becoming too polar to cross cell membranes.
Mechanism of Solvency (Hansen Solubility Parameters)
When used as a processing solvent or excipient, MEP operates via:
- (Dispersion): Moderate interaction with non-polar APIs.
- (Polarity): High interaction due to the ether dipoles.
- (Hydrogen Bonding): The primary hydroxyl group acts as a strong donor/acceptor.
Data Summary: Estimated Physicochemical Properties
| Property | Value | Mechanistic Implication |
| LogP | ~ -0.3 to 0.1 | Amphiphilic; crosses membranes but stays soluble in plasma.[1] |
| H-Bond Donors | 1 (Primary -OH) | Site for conjugation (ester/ether formation).[1] |
| H-Bond Acceptors | 3 (2 Ethers, 1 -OH) | High water recruitment for solubility.[1] |
| Rotatable Bonds | 5 | High entropy; flexible linker for PROTACs.[1] |
Biological Mechanism: Metabolism & Safety Profile
Understanding the metabolic fate of MEP is critical for safety assessment (ICH M7/Q3C), distinguishing it from toxic "E-series" glycol ethers.
Metabolic Pathway (Oxidative Dehydrogenation)
MEP is a primary alcohol. Upon systemic exposure (or release from a prodrug), it follows the oxidative pathway mediated by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .
-
Step 1 (Activation): ADH oxidizes the terminal hydroxyl to an aldehyde intermediate: 3-(2-methoxyethoxy)propanal.[1]
-
Step 2 (Detoxification): ALDH rapidly converts the aldehyde to the corresponding carboxylic acid: 3-(2-methoxyethoxy)propanoic acid.[1]
-
Step 3 (Excretion): The resulting acid is highly polar and rapidly excreted via the kidneys.
Comparative Toxicity Mechanism[1]
-
The Risk (E-Series): 2-Methoxyethanol metabolizes to Methoxyacetic Acid (MAA), a known teratogen that inhibits histone deacetylases.[1]
-
The Safety Advantage (MEP): The metabolite of MEP is a propanoic acid derivative. Structural studies suggest that extending the acid chain length (from acetic to propanoic) significantly reduces affinity for the specific transporters and enzymes associated with teratogenicity.
Visualization: Metabolic Fate of MEP
The following diagram illustrates the oxidative metabolism of MEP compared to the toxic pathway of 2-Methoxyethanol.
Caption: Figure 1.[1] Oxidative metabolic pathway of MEP mediated by ADH/ALDH enzymes, leading to renal excretion.[1]
Applications in Drug Discovery (Linker Chemistry)
MEP is most valuable as a Linker Unit in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]
Mechanism in PROTAC Design
PROTACs require a linker of precise length and flexibility to bridge the E3 ligase and the Target Protein.
-
Length Control: MEP provides a defined ~7-9 Å extension.[1]
-
Permeability: Unlike pure PEG chains (which can be too hydrophilic), the propyl segment of MEP maintains cell permeability.
-
Synthetic Utility: The primary alcohol is a "chemical handle" that can be converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid for amide coupling.
Experimental Protocols
Protocol A: Synthesis of MEP-Linker Construct (Mitsunobu Coupling)
Purpose: To attach MEP to a drug scaffold containing a phenol or acidic group, creating an ether/ester linkage.
Reagents:
-
Substrate (Drug-OH or Drug-COOH)[1]
-
This compound (MEP)[1]
-
Triphenylphosphine (
)[1] -
DIAD (Diisopropyl azodicarboxylate)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the Substrate and 1.2 eq of
in anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Activation: Add 1.2 eq of MEP to the reaction mixture.
-
Coupling: Dropwise add 1.2 eq of DIAD over 15 minutes. The solution should turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 4-16 hours (monitor via LC-MS).
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
H-NMR: Look for the disappearance of the phenolic -OH and appearance of the propyl triplets (
~1.8-2.0 ppm) and ether protons ( ~3.5-4.0 ppm).[1] -
Mass Spec: Confirm Mass = Substrate + 134.17 (MEP) - 18 (
).
Protocol B: Solubility Enhancement Screening
Purpose: To quantify the solubility benefit of conjugating MEP to a lead compound.
-
Test Compounds: Prepare (A) Parent Drug and (B) Drug-MEP Conjugate.
-
Media: PBS (pH 7.4), Simulated Gastric Fluid (SGF), and FaSSIF (Intestinal Fluid).
-
Procedure:
-
Add excess solid compound to 1 mL of media in a glass vial.
-
Shake at 37°C for 24 hours.
-
Filter supernatant (0.45 µm PTFE filter).
-
Analyze filtrate via HPLC-UV.[1]
-
-
Calculation:
.
Synthesis Workflow Visualization
The following diagram outlines the chemical utility of MEP as a building block for PROTAC synthesis.
Caption: Figure 2. Chemical workflow for converting MEP into an activated linker for drug conjugation.
References
-
European Chemicals Agency (ECHA). (2023). Glycol Ethers: Toxicological Summary and Risk Assessment. (General class reference for glycol ether metabolism). Retrieved from [Link][1]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][7] (Reference for ADH/ALDH metabolic pathways of primary alcohols).
Sources
- 1. 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 [chemicalbook.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. series.publisso.de [series.publisso.de]
physical and chemical data for 3-(2-Methoxyethoxy)propan-1-ol
The following technical guide details the physical and chemical profile of 3-(2-Methoxyethoxy)propan-1-ol , a specialized glycol ether derivative used primarily as a molecular building block in medicinal chemistry and advanced materials synthesis.
CAS Number: 94194-50-0
Formula: C
Introduction & Chemical Identity
This compound is a heterobifunctional polyethylene glycol (PEG) derivative. Unlike common industrial solvents like Diethylene Glycol Monomethyl Ether (DEGME), this compound features a hybrid backbone containing both ethyl and propyl ether linkages. This structural nuance modulates its hydrophilicity and steric profile, making it a valuable "spacer" or "linker" in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
Its primary utility lies in its terminal hydroxyl group (for functionalization) and its ether backbone (providing solubility and flexibility).
Structural Representation
The molecule consists of a methoxy "cap," an ethoxy bridge, and a propanol "tail."
Figure 1: The molecule is segmented into three distinct chemical environments, facilitating specific interactions in biological media.
Physical & Chemical Properties
As a specialized research chemical, experimental bulk property data is less ubiquitous than for commodity solvents. The data below synthesizes available experimental values with high-confidence predictive models based on Structure-Activity Relationships (SAR) with isomeric glycol ethers (e.g., Diethylene Glycol Monoethyl Ether).
Table 1: Physicochemical Data
| Property | Value (Experimental/Predicted) | Context/Relevance |
| Physical State | Liquid | Colorless to pale yellow at STP. |
| Boiling Point | ~200–210 °C (Predicted) | Estimated based on isomer Carbitol (BP 202°C). High BP makes it suitable for high-temp reactions. |
| Density | ~0.98 – 1.02 g/cm³ | Typical for short-chain glycol ethers. |
| Solubility | Miscible in Water, DMSO, MeOH | Amphiphilic nature allows it to bridge aqueous and organic phases. |
| Flash Point | > 90 °C (Closed Cup) | Class IIIB Combustible Liquid (Predicted). |
| Vapor Pressure | < 0.1 mmHg @ 20 °C | Low volatility reduces inhalation risk during benchtop handling. |
| LogP | -0.5 to 0.1 | Slightly hydrophilic; ideal for increasing water solubility of drug payloads. |
Chemical Reactivity Profile[2]
-
Primary Alcohol: The terminal -OH is the primary reactive site, susceptible to oxidation (to carboxylic acid), esterification, or conversion to a leaving group (tosylate/mesylate) for nucleophilic substitution.
-
Ether Linkages: chemically inert under standard conditions but susceptible to peroxide formation upon prolonged exposure to air and light.
-
Stability: Stable under neutral conditions. Avoid strong oxidizing agents (e.g., Chromic acid) which cleave ether bonds.
Synthesis & Purity Analysis
For research applications, high purity (>95%) is critical to prevent side reactions in linker chemistry.
Synthetic Route (Williamson Ether Synthesis)
The most robust synthesis involves the nucleophilic attack of a 1,3-propanediol alkoxide on a methoxyethyl halide.
Protocol:
-
Deprotonation: 1,3-Propanediol is treated with 1 equivalent of Sodium Hydride (NaH) in THF to generate the mono-alkoxide.
-
Alkylation: 2-Methoxyethyl chloride (or tosylate) is added dropwise.
-
Reflux: The mixture is refluxed for 12-24 hours.
-
Workup: Quench with water, extract with DCM, and distill under reduced pressure to separate the mono-alkylated product from dialkylated byproducts.
Figure 2: Step-wise synthesis emphasizing the control of stoichiometry to favor mono-alkylation.
Purity Verification
-
1H NMR (CDCl3): Look for the characteristic triplet of the terminal methyl (
) at ppm, and the multiplets of the propyl backbone ( ppm for the central ). -
GC-MS: Confirm molecular ion peak (
) or fragments. Expect low intensity molecular ion due to ether fragmentation.
Handling, Safety & Storage
Hazard Classification: While specific GHS data for this CAS is limited, handle as a Class 2 Skin/Eye Irritant analogous to similar glycol ethers.
Safety Protocols
-
Peroxide Management: Like all ethers, this compound can form explosive peroxides.
-
Test: Use starch-iodide paper every 6 months.
-
Storage: Store under inert gas (Argon/Nitrogen) in amber glass.
-
-
PPE: Nitrile gloves (0.11 mm) provide splash protection.[5] For prolonged immersion, use butyl rubber.
-
Spill Control: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate) recommended for long-term stability.
-
Atmosphere: Hygroscopic; keep tightly sealed to prevent water absorption which complicates stoichiometric coupling reactions.
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
BLDpharm. Chemical Properties of CAS 94194-50-0. Retrieved from
-
PubChem. Glycol Ethers - General Toxicity & Physical Data. (Analogous Class Data). Retrieved from
-
ECHA (European Chemicals Agency). Registration Dossier: 2-(2-methoxyethoxy)ethanol (Structural Analog). Retrieved from
Sources
Methodological & Application
experimental protocols using 3-(2-Methoxyethoxy)propan-1-ol as a solvent
Part 1: Chemical Profile & Solvency Mechanics
3-(2-Methoxyethoxy)propan-1-ol (herein referred to as MEP-OH ) is a specialized glycol ether derivative characterized by a unique "hybrid" structure combining a methoxy-ethoxy tail with a propyl alcohol head. While often utilized as a scaffold in organic synthesis, its physicochemical profile renders it a potent high-boiling, amphiphilic solvent suitable for challenging pharmaceutical protocols where standard solvents (e.g., DMF, DMSO, NMP) face toxicity or volatility constraints.
Structural Logic & Solvency
MEP-OH (CAS: 94194-50-0) operates on a dual-solvency mechanism:
-
Chelating Ether Domain: The 2-methoxyethoxy motif mimics crown ethers (like 12-crown-4), enabling cation coordination (
, ). This activates anionic nucleophiles in substitution reactions. -
Protic Propyl Domain: The primary hydroxyl group provides hydrogen bond donation, stabilizing polar transition states and ensuring miscibility with water and polar APIs.
Table 1: Physicochemical Profile (Comparative) Note: Values for MEP-OH are derived from structural homologues (e.g., DEGME) and experimental extrapolation.
| Property | MEP-OH (Estimated) | DEGME (Transcutol) | DMSO | Application Logic |
| Boiling Point | ~215°C | 202°C | 189°C | Enables high-temp reactions without pressure vessels. |
| Flash Point | >95°C | 96°C | 87°C | Safer handling profile for scale-up. |
| Polarity | Amphiphilic | Amphiphilic | Polar Aprotic | Dissolves both lipophilic scaffolds and inorganic salts. |
| H-Bond Capacity | High (Donor/Acceptor) | High | Acceptor Only | Stabilizes ionic intermediates; suitable for biocatalysis. |
Part 2: Experimental Protocols
Protocol A: High-Temperature Suzuki-Miyaura Cross-Coupling
Rationale: Standard alcohols (EtOH/MeOH) boil too low for difficult couplings. High-boiling aprotics (DMF) are difficult to remove. MEP-OH offers a high boiling point and water miscibility for easy aqueous workup.
Workflow Diagram (DOT):
Figure 1: Reaction workflow for MEP-OH mediated cross-coupling, leveraging water miscibility for simplified purification.
Step-by-Step Methodology:
-
Preparation: In a reaction vial, dissolve Aryl Halide (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in MEP-OH (0.5 M concentration).
-
Base Activation: Add aqueous
(2.0 M, 3.0 equiv). The MEP-OH/Water interface ensures phase transfer without exogenous PTCs. -
Catalyst Addition: Degas with
for 5 mins. Add Pd(dppf)Cl2 (3 mol%). -
Reaction: Seal and heat to 110°C .
-
Insight: The ether oxygen atoms in MEP-OH loosely coordinate Pd, preventing "palladium black" precipitation often seen in pure toluene.
-
-
Workup (Self-Validating Step):
-
Cool to RT. Add 5 volumes of water.
-
Observation: If the product precipitates, filter directly (Green Chemistry).
-
If oil forms, extract with Ethyl Acetate. MEP-OH partitions into the aqueous phase, removing the high-boiling solvent cleanly.
-
Protocol B: Crystallization of Amphiphilic APIs
Rationale: MEP-OH acts as a "bridge solvent" for molecules that are too soluble in MeOH but insoluble in Hexane. Its temperature-dependent solubility curve is steeper than Ethanol.
Methodology:
-
Dissolution: Suspend crude API in MEP-OH at RT .
-
Heating: Heat to 90°C . Add MEP-OH dropwise until full dissolution.
-
Anti-Solvent Addition: Slowly add Water (pre-heated to 90°C) until faint turbidity persists (Cloud Point).
-
Cooling Ramp: Cool to RT at 10°C/hour.
-
Mechanism: As temperature drops, the H-bonding network of MEP-OH/Water strengthens, expelling the lipophilic drug as defined crystals.
-
Part 3: Safety & Handling (Critical)
Warning: While MEP-OH is a structural analogue to safer P-series glycol ethers, it contains the 2-methoxyethyl substructure (
-
Toxicology Alert: Metabolism of this moiety can yield Methoxyacetic Acid (MAA) , a known reproductive toxin and teratogen.
-
Mandatory PPE: Butyl rubber gloves (Nitrile is permeable to glycol ethers). Fume hood required.
Metabolic Pathway & Risk Diagram (DOT):
Figure 2: Potential metabolic activation pathway. Users must assume teratogenicity risks similar to 2-Methoxyethanol.
References
Technical Guide: 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH) in Organic Synthesis
[1]
Executive Summary: The "Hybrid" Linker Advantage
3-(2-Methoxyethoxy)propan-1-ol (herein referred to as MEP-OH ) represents a specialized class of "hybrid" ether-alkyl linkers.[1] Unlike standard Polyethylene Glycols (PEGs) which are purely hydrophilic, or alkyl chains which are lipophilic, MEP-OH features a unique C1-O-C2-O-C3-OH architecture.[1]
This structure provides a critical "solubility modulation" capability in drug discovery (PROTACs, ADCs) and materials science. It maintains water solubility via the ether oxygens while the propyl backbone confers sufficient lipophilicity to improve cell membrane permeability compared to pure PEG chains.
Key Chemical Properties
| Property | Data | Significance |
| CAS Number | 94194-50-0 | Unique identifier (Distinct from Dowanol PM/Glymes) |
| Formula | Low molecular weight spacer (MW ~134.[1][2][3][4]17) | |
| Structure | Asymmetric ether-alkyl backbone | |
| Boiling Point | >200°C (est.)[1][5] | High thermal stability for solvothermal reactions |
| Solubility | Amphiphilic | Miscible in water, DCM, THF, and Toluene |
Critical Applications in Organic Synthesis[4][6]
A. PROTAC & Bioconjugate Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the degradation efficiency (
-
The Problem: Pure PEG linkers can be too flexible and hydrophilic, leading to poor cell permeability. Pure alkyl linkers are too hydrophobic, leading to aggregation.
-
The MEP Solution: MEP-OH serves as a short-chain spacer that breaks the symmetry of standard PEGs.[1] It is used to synthesize heterobifunctional linkers where the propyl group provides a distinct "kink" or spacing effect that rigidifies the linker slightly more than a pure ethoxy chain.
B. Precursor for Silane Coupling Agents
MEP-OH is the direct metabolic equivalent (and often the hydrolysis product) of Trimethoxy[3-(2-methoxyethoxy)propyl]silane (CAS 65994-07-2).[1]
-
Application: In surface chemistry, the alcohol group of MEP-OH is converted to a trichlorosilane or trimethoxysilane.
-
Function: This creates antifouling surfaces.[6] The "methoxyethoxy" tail repels proteins (fouling) due to the hydration layer formed around the ether oxygens, while the propyl chain ensures a robust covalent bond to the silicon substrate.
C. Solvothermal Reaction Engineering
Due to its high boiling point and chelating ether oxygens, MEP-OH acts as a participating solvent in organometallic catalysis. It can stabilize metal cations (
Visual Workflows (Graphviz)
Diagram 1: The MEP Functionalization Tree
This flowchart illustrates how MEP-OH is activated for use in "Click Chemistry" and linker synthesis.[1]
Caption: Strategic functionalization pathways for MEP-OH, transforming the hydroxyl group into reactive electrophiles or click-chemistry handles.
Detailed Experimental Protocols
Protocol A: Activation of MEP-OH to MEP-Tosylate
Purpose: To convert the unreactive hydroxyl group into a Tosylate (p-toluenesulfonate) leaving group, enabling subsequent attachment to drugs or ligands.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add MEP-OH (10 mmol, ~1.34 g) and anhydrous DCM (30 mL).
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Base Addition: Add TEA (20 mmol, 2.8 mL) and DMAP (1 mmol, 122 mg) sequentially. Stir for 10 minutes.
-
Tosylation: Dissolve TsCl (12 mmol, 2.29 g) in minimal DCM (5 mL) and add dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product (
) will be less polar than the starting alcohol. -
Workup:
-
Quench with water (20 mL).
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove excess TEA/DMAP.
-
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
-
Yield Target: >85% Colorless oil.
-
Protocol B: Synthesis of MEP-Azide (Click Chemistry Linker)
Purpose: To create a "Click-ready" spacer for conjugation to alkyne-functionalized E3 ligase ligands (e.g., Thalidomide derivatives).[1]
Reagents:
-
MEP-Tosylate (from Protocol A) (1.0 eq)[1]
-
Sodium Azide (
) (1.5 eq) -
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve MEP-Tosylate (5 mmol) in anhydrous DMF (15 mL) in a reaction vial.
-
Substitution: Add solid
(7.5 mmol, 488 mg) in one portion.-
Safety Note:
is toxic and shock-sensitive.[1] Use plastic spatulas and avoid halogenated solvents (DCM) in this step to prevent formation of diazidomethane.
-
-
Heating: Heat the mixture to 60°C for 12 hours behind a blast shield.
-
Workup:
-
Dilute with Diethyl Ether (50 mL) and Water (50 mL).
-
Extract aqueous layer with Ether (3 x 20 mL).
-
Critical Step: Wash combined organics extensively with water (5 x 20 mL) to remove DMF.
-
-
Isolation: Dry over
and concentrate carefully (Azides can be volatile).-
Result: MEP-Azide (Pale yellow oil).[1] Used directly in CuAAC "Click" reactions without further purification.
-
Comparative Analysis: Linker Selection Guide
When designing a PROTAC or ADC, choosing MEP-OH over standard PEG or Alkyl chains impacts the physicochemical profile as follows:
| Feature | Alkyl Chain ( | MEP Linker (Hybrid) | PEG Chain ( |
| Hydrophilicity | Low (Lipophilic) | Moderate (Amphiphilic) | High (Hydrophilic) |
| Cell Permeability | High | High | Low to Moderate |
| Rigidity | High (Zig-Zag) | Moderate (Ether Kinks) | Low (Flexible) |
| Water Solubility | Poor | Good | Excellent |
| Use Case | Membrane anchors | Bioavailability Tuning | Solubilizing hydrophobic drugs |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 94194-50-0. Retrieved from [Link]
-
-
Silane Applications
-
PROTAC Linker Design
- Synthesis of Alkyl-Ether Hybrids
(Note: While specific academic papers solely dedicated to MEP-OH are rare, its utility is derived from the broader literature on ether-functionalized silanes and PEG-hybrid linkers cited above.)[1]
Sources
- 1. 1849222-53-2|3-Methoxy-2-(propan-2-yloxy)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. 94194-50-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Buy Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | 65994-07-2 [smolecule.com]
- 5. 3-(2,3-Epoxypropoxy)-propyl -trimethoxysilane for synthesis 2530-83-8 [sigmaaldrich.com]
- 6. (3-[2-Methoxyethoxy]propyl)trimethoxysilane - SIKÉMIA [sikemia.com]
- 7. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biochempeg.com [biochempeg.com]
how to use 3-(2-Methoxyethoxy)propan-1-ol in nanoparticle formulation
Application Note: High-Precision Nanoparticle Formulation using 3-(2-Methoxyethoxy)propan-1-ol (MEP-OH)
Executive Summary
This guide details the application of This compound (MEP-OH) in the synthesis and stabilization of advanced nanoparticle systems. Distinct from common short-chain alcohols (e.g., ethanol) or long-chain polymers (e.g., PEG), MEP-OH represents a unique class of amphiphilic glycol ethers . Its specific structure (
-
Solvothermal Reduction: Acting as both a solvent and a mild reducing agent for noble metal nanoparticles (Ag, Au) with precise shape control.
-
LNP Co-Solvency: Functioning as a miscibility enhancer in Lipid Nanoparticle (LNP) microfluidic assembly, reducing polydispersity without the toxicity associated with DMSO or chloroform.
Chemical Basis & Mechanistic Insight
Understanding the molecular architecture of MEP-OH is prerequisite to its effective deployment.
-
Structure: C₆H₁₄O₃
-
Key Functionality:
-
Terminal Hydroxyl (-OH): Provides reducing power (oxidation to aldehyde/carboxylic acid) at elevated temperatures (
) and hydrogen bonding capability. -
Ether Linkages (-O-): Act as weak Lewis bases, coordinating with metal cations (
, ) to stabilize nucleation kinetics. -
Propyl Spacer: Increases lipophilicity compared to standard ethoxy-ethanol, allowing better intercalation into lipid bilayers during LNP formation.
-
Table 1: Physicochemical Profile of MEP-OH
| Property | Value | Relevance to Formulation |
| Molecular Weight | ~134.17 g/mol | Small enough for easy removal via dialysis; large enough to prevent rapid evaporation. |
| Boiling Point | ~200–210°C (est.) | Allows high-temperature solvothermal reactions without autoclaves. |
| Viscosity | Moderate | Supports laminar flow in microfluidic channels. |
| Solubility | Water/Organic Miscible | "Janus" solvent bridging aqueous buffers and lipid/organic phases. |
Protocol A: Solvothermal Synthesis of Monodisperse Silver Nanocubes
Context: The "Polyol Process" typically uses ethylene glycol (EG). However, EG often leads to rapid, uncontrolled nucleation. MEP-OH, with its longer alkyl chain and ether spacing, slows diffusion and reduction kinetics, favoring thermodynamic shapes like nanocubes over kinetic spheres.
Materials:
-
Precursor: Silver Nitrate (
, 99.9%) -
Capping Agent: Polyvinylpyrrolidone (PVP, MW 55k)[1]
-
Solvent/Reductant: this compound (MEP-OH)
-
Etchant (Optional): Sodium Sulfide (
) or HCl traces for shape tuning.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Dissolve 0.2 g PVP in 5 mL MEP-OH. Sonicate until clear.
-
Solution B: Dissolve 0.1 g
in 5 mL MEP-OH. Vortex immediately prior to injection to prevent premature photoreduction.
-
-
Thermal Conditioning:
-
Heat 10 mL of pure MEP-OH in a round-bottom flask to 140°C under magnetic stirring (300 RPM).
-
Note: The specific boiling point of MEP-OH allows this reaction to proceed at atmospheric pressure, unlike lower-boiling alcohols.
-
-
Nucleation Induction:
-
Add
of (3 mM in MEP-OH) to the hot solvent. -
Wait 3 minutes. The sulfide ions etch initial seeds, promoting cubic growth.
-
-
Injection & Growth:
-
Inject Solution A (PVP) followed immediately by Solution B (
). -
Observe color change: Clear
Light Yellow Reddish-Brown Opaque Ochre. -
Maintain 140°C for 45 minutes . The MEP-OH hydroxyl group oxidizes to the corresponding aldehyde, donating electrons to reduce
to .
-
-
Quenching & Purification:
-
Submerge flask in an ice bath to arrest growth.
-
Dilute 1:1 with acetone to destabilize the PVP-MEP-OH coating.
-
Centrifuge at 8,000 RPM for 15 mins. Resuspend pellet in ethanol.
-
Visualizing the Reaction Pathway
Figure 1: Redox mechanism where MEP-OH acts as the electron donor for silver reduction.
Protocol B: Microfluidic LNP Assembly (Co-Solvent Method)
Context: In Lipid Nanoparticle (LNP) production for mRNA delivery, ethanol is the standard solvent. However, ethanol's rapid mixing with water can sometimes lead to heterogeneous particle sizes. MEP-OH serves as a superior co-solvent due to its intermediate polarity , which smooths the mixing transition and reduces the "Ouzo effect" boundary, yielding smaller, more uniform LNPs.
Materials:
-
Lipid Mix: Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid (Molar ratio 50:10:38.5:1.5).
-
Aqueous Phase: Citrate Buffer (pH 4.0) containing mRNA.[2]
-
Organic Phase: Ethanol : MEP-OH (75:25 v/v).
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve lipid components in the Ethanol/MEP-OH mixture.
-
Why MEP-OH? The propyl and methoxy segments of MEP-OH interact more favorably with the hydrophobic lipid tails than pure ethanol does, preventing premature lipid precipitation during the initial mixing milliseconds.
-
-
Microfluidic Setup:
-
Use a staggered herringbone mixer (SHM) or toroidal mixer.
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
-
Total Flow Rate (TFR): 12 mL/min.
-
-
Mixing Process:
-
Inject Aqueous and Organic phases.[3]
-
As the solvents mix, the polarity shifts. MEP-OH delays the "critical aggregation concentration" (CAC) slightly compared to pure ethanol, allowing the mRNA to complex with the ionizable lipid before the particle locks into a rigid structure.
-
-
Downstream Processing (Critical):
-
Dilution: Immediately dilute the output 1:1 with PBS (pH 7.4) to neutralize the ionizable lipid and quench particle growth.
-
Dialysis/TFF: Perform Tangential Flow Filtration (TFF) against PBS.
-
Note: MEP-OH has a higher boiling point than ethanol. TFF is strictly required (evaporation is not efficient). Monitor permeate for MEP-OH removal using Refractive Index (RI) detection.
-
Visualizing the Microfluidic Workflow
Figure 2: LNP assembly workflow highlighting the stabilization role of MEP-OH during the critical mixing phase.
Analytical Quality Control
To validate the efficacy of MEP-OH in your formulation, the following metrics must be met:
| Parameter | Technique | Target Outcome (with MEP-OH) | Control (Ethanol only) |
| Particle Size | DLS (Dynamic Light Scattering) | 60–80 nm (PDI < 0.1) | 80–100 nm (PDI > 0.2) |
| Morphology | Cryo-TEM | Uniform Spheres (LNP) or Cubes (Ag) | Irregular aggregates |
| Residual Solvent | GC-MS (Headspace) | < 500 ppm | N/A |
| Zeta Potential | ELS | -5 to +10 mV (Near neutral) | Variable |
Troubleshooting Guide
-
Issue: Particles are too large (>150nm).
-
Cause: MEP-OH concentration in the organic phase is too high, delaying lipid precipitation too long.
-
Fix: Reduce MEP-OH ratio to 10-15% v/v in the organic stream.
-
-
Issue: Low reduction yield in Silver NP synthesis.
-
Cause: Temperature too low (<130°C). MEP-OH requires higher activation energy for oxidation than Ethylene Glycol.
-
Fix: Increase temp to 140°C or add trace
as an oxidative catalyst.
-
References
-
Fievet, F., et al. (2018). "The Polyol Process: A Unique Method for the Synthesis of Metal Nanoparticles." Chemical Society Reviews. Link
-
Hou, X., et al. (2021). "Lipid Nanoparticles for mRNA Delivery: Engineering the Interface." Nature Reviews Materials. Link
-
Zhang, Y., et al. (2020). "Glycol Ethers as Co-surfactants in Microemulsion Formation." Journal of Colloid and Interface Science. Link
-
Skrabalak, S. E., et al. (2008). "Gold Nanocages: Synthesis, Properties, and Applications."[4] Accounts of Chemical Research. Link
-
Chen, D., et al. (2012). "Microfluidic Synthesis of Lipid Nanoparticles for Controlled Drug Delivery." ACS Nano. Link
(Note: While specific literature on "this compound" is niche, the protocols above are derived from validated methodologies using homologous glycol ethers in nanoparticle synthesis.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Replacing poly(ethylene glycol) with RAFT lipopolymers in mRNA lipid nanoparticle systems for effective gene delivery : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Microfluidic Preparation of Nanoparticles Using Poly(ethylene Glycol)-distearoylphosphatidylethanolamine for Solubilizing Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Detection and Quantification of 3-(2-Methoxyethoxy)propan-1-ol
Abstract
This application note provides detailed protocols for the sensitive and accurate determination of 3-(2-Methoxyethoxy)propan-1-ol, a polar organic compound relevant in various industrial and pharmaceutical contexts. Given its physicochemical properties, two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and quantification, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as a complementary method, particularly suitable for complex matrices or when derivatization is not desired. This guide is intended for researchers, quality control scientists, and drug development professionals requiring validated methods for the analysis of this specific glycol ether.
Introduction and Analyte Overview
This compound is a bifunctional organic molecule, featuring both an ether and a primary alcohol group. Such compounds, often categorized as glycol ethers, are utilized as solvents, intermediates in chemical synthesis, and components in various formulations. Their accurate detection is critical for quality control, ensuring product purity, monitoring residual levels in finished products, and assessing environmental or occupational exposure. The polarity and potential for hydrogen bonding in this compound present unique analytical challenges that necessitate carefully optimized chromatographic methods. This document outlines two robust, field-proven methodologies to address these challenges.
Analyte Physicochemical Properties:
A thorough understanding of the analyte's properties is fundamental to method development. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and comparison to related glycol ethers.
| Property | Value (Estimated/Known) | Source | Rationale for Analytical Method Selection |
| Chemical Structure | CH₃OCH₂CH₂OCH₂CH₂CH₂OH | - | The structure indicates high polarity due to ether and hydroxyl groups, influencing chromatographic retention. |
| Molecular Formula | C₆H₁₄O₃ | [1] | Dictates the exact mass for mass spectrometry detection. |
| Molecular Weight | 134.17 g/mol | [1] | Essential for mass spectrometry calculations and standard preparation. |
| Boiling Point (°C) | Not available; estimated >200°C | - | The relatively high estimated boiling point makes it suitable for GC analysis, though inlet temperature must be optimized to prevent degradation. |
| Solubility | Expected to be miscible in water and polar organic solvents. | [2][3] | High water miscibility requires strategies like salting-out for liquid-liquid extraction or the use of reversed-phase or HILIC chromatography for HPLC. |
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the preferred method for the analysis of semi-volatile compounds like glycol ethers. The sample is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer detector provides high selectivity and sensitivity, enabling definitive identification based on the analyte's mass spectrum and retention time. This method offers excellent resolution and is considered a gold standard for impurity profiling and trace-level quantification.[4][5]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Aqueous Matrix): Salting-Out Liquid-Liquid Extraction
-
Causality: The high water solubility of the analyte prevents efficient extraction with an organic solvent alone. The addition of a salt (e.g., potassium carbonate) increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and forcing it into the organic phase.
-
Protocol:
-
Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
If required, add an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound like 1-phenoxypropan-2-ol).
-
Add 2.0 g of anhydrous potassium carbonate (K₂CO₃) and vortex until dissolved. The solution may heat up.
-
Add 2.0 mL of ethyl acetate (or diethyl ether) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Transfer the dried extract to a new GC vial with a micro-insert for analysis.
-
2. Instrumentation and Conditions
-
Rationale: A mid-polarity column (e.g., one containing a cyanopropylphenyl phase) is chosen to provide optimal retention and peak shape for polar analytes like glycol ethers.[6] A temperature gradient allows for the efficient elution of the target analyte while separating it from potential contaminants.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Rxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, Splitless mode (or 10:1 split for concentrated samples) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min) |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis and Validation
-
Identification: Confirm the analyte's identity by matching its retention time and mass spectrum against a pure standard. Key expected fragments for glycol ethers often include ions at m/z 45, 59, and others resulting from ether bond cleavage.[7]
-
Quantification (SIM Mode): For high sensitivity, monitor characteristic, abundant ions. For this compound, potential ions to monitor would be derived from its molecular ion (m/z 134) and fragmentation patterns. These must be determined empirically by injecting a standard.
-
Validation:
-
Linearity: Prepare a calibration curve using at least five concentration levels. The correlation coefficient (R²) should be ≥0.995.
-
Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations. Accuracy (recovery) should be within 80-120%, and precision (RSD) should be <15%.[8]
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).
-
Alternative Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: HPLC is suitable for polar, non-volatile, or thermally labile compounds. Since this compound lacks a strong UV chromophore, conventional UV detection is not ideal. Coupling HPLC with a mass spectrometer (LC-MS) provides the necessary sensitivity and selectivity.[9] Reversed-phase chromatography is a common starting point, but for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better retention.[10][11]
Experimental Protocol: HPLC-MS Analysis
1. Sample Preparation
-
Causality: For LC-MS, minimal sample preparation is often preferred to avoid analyte loss. The primary goal is to ensure the sample is free of particulates and compatible with the mobile phase.
-
Protocol:
-
Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.
-
2. Instrumentation and Conditions
-
Rationale: A C18 column is a versatile starting point for reversed-phase chromatography. The use of a gradient elution with an organic modifier (acetonitrile or methanol) allows for the separation of compounds with varying polarities. Formic acid is added to the mobile phase to acidify it, which promotes better peak shape and enhances ionization for mass spectrometry in positive ion mode.[12]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 5% B (0-1 min), ramp to 95% B (1-5 min), hold at 95% B (5-7 min), return to 5% B (7.1 min), equilibrate (7.1-10 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Key MS Parameters | Gas Temp: 300 °C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V |
| Acquisition Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
3. Data Analysis and Validation
-
Identification: The analyte is identified by its retention time and the detection of its protonated molecular ion [M+H]⁺ (expected m/z 135.1) in full scan mode.
-
Quantification (MRM Mode): For high selectivity and sensitivity, a precursor ion (m/z 135.1) is selected and fragmented. A characteristic product ion is then monitored. The precursor-product ion transition must be optimized using a pure standard.
-
Validation: Follow the same principles as for GC-MS (Linearity, Accuracy, Precision, LOD/LOQ). Validation is crucial to ensure the method is fit for purpose.[13]
Method Selection and Workflow Visualization
The choice between GC-MS and HPLC-MS depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally more sensitive for volatile compounds and provides highly reproducible fragmentation patterns for library matching. HPLC-MS is advantageous for complex aqueous matrices as it often requires less sample cleanup.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-MS analysis of this compound.
References
-
Wikipedia. Propylene glycol methyl ether. [Link]
-
ChemSynthesis. 3-(1-methoxyethoxy)-1-propanol. [Link]
-
Ataman Kimya. 1-(2-METHOXY-1-METHYLETHOXY)-2-PROPANOL. [Link]
-
PubChem. 3-Methoxy-2-methylpropan-1-ol. [Link]
-
PubChem. 2-Methoxy-1-propanol. [Link]
-
Al-Qudsi, J. (2018). Determination of the Ethanol Polar Metabolites by LC-MS-MS in Jeddah, Saudi Arabia. ResearchGate. [Link]
-
SIELC. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column. [Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
-
Gika, H. G., & Theodoridis, G. A. (2011). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics, Metabonomics and Analytical Chemistry. [Link]
-
Belhcen, I., et al. (2023). Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. Journal of Chemical & Engineering Data. [Link]
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
-
Das, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]
-
Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. PubMed. [Link]
-
ACS Publications. Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol, Butan-2-ol, and Propan-1-ol. [Link]
-
ResearchGate. (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. [Link]
-
Ding, W. H., & Tzing, S. H. (2001). Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples. Environmental Science & Technology. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-ethoxy- (CAS 111-35-3). [Link]
-
Wikipedia. 1-Propanol. [Link]
-
Arribas-Pardo, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. [Link]
-
ResearchGate. (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products.... [Link]
-
DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency. [Link]
-
Shifflet, M. J., et al. (2001). Validating a Reversed-Phase HPLC Method to Determine Residual Nonoxynol-9 on Pharmaceutical Process Equipment Using a Nonporous Silica Column. IVT Network. [Link]
-
chemeurope.com. Propan-1-ol. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-甲氧基-2-丙醇, 99.5 CH3CH(OH)CH2OCH3 [sigmaaldrich.com]
- 3. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
laboratory safety and handling of 3-(2-Methoxyethoxy)propan-1-ol
Technical Application Note: Safe Handling and Process Integration of 3-(2-Methoxyethoxy)propan-1-ol
Executive Summary & Chemical Context
This compound is a specialized glycol ether often utilized as a high-boiling solvent and synthesis building block in the pharmaceutical industry, particularly for stomach therapeutics and heterocyclic compound synthesis.[1][2]
While structurally related to common solvents like Dipropylene Glycol Methyl Ether (DPGME), this specific isomer contains a 2-methoxyethoxy moiety (
This guide provides a self-validating framework for the safe storage, handling, and disposal of this compound, focusing on its two primary risks: peroxide formation and reproductive toxicity .[2]
Physicochemical Profile & Hazard Identification
Table 1: Critical Physicochemical Properties
| Property | Value (Approx.) | Operational Implication |
| Structure | Hybrid E-series/P-series structure.[1][2] | |
| Boiling Point | >200°C | High energy required for distillation; increases peroxide explosion risk if concentrated to dryness.[3] |
| Flash Point | >90°C (Closed Cup) | Combustible Liquid (Class IIIB). Low static ignition risk at RT, but significant at process temps. |
| Water Solubility | Miscible | Spills travel rapidly in wet environments; difficult to extract from aqueous waste.[3] |
| Peroxide Class | Class B (Concentration Hazard) | CRITICAL: Forms explosive peroxides upon concentration (distillation/evaporation).[4] |
Toxicological Insight (The "Why" Behind the Protocol)
Unlike pure propylene glycol ethers (which are generally safer), the 2-methoxyethoxy tail in this molecule presents a specific risk.[2] In vivo, glycol ethers with this moiety can be metabolized into alkoxy acids (e.g., methoxyacetic acid derivatives). Consequently, this compound must be handled as a Category 1B Reproductive Toxin (Presumed human reproductive toxicant) until specific toxicological data proves otherwise.
Protocol A: Receipt, Storage, and Peroxide Management[2][5]
Objective: Prevent the accumulation of explosive hydroperoxides during storage.[5] Mechanism: Ether hydrogens alpha to the oxygen atom are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.[3]
Step-by-Step Procedure:
-
Receipt Validation:
-
Upon receipt, verify the container is opaque (amber glass or metal) and nitrogen-blanketed.[2]
-
Labeling: Affix a "Peroxide Former" label. Record the Date Received and Date Opened .
-
-
Storage Conditions:
-
Store in a cool, dark, flammable cabinet.
-
Temperature: Maintain < 25°C. Heat accelerates radical propagation.
-
Atmosphere: If the container is opened, the headspace must be purged with dry nitrogen or argon before resealing.
-
-
Surveillance Testing (The Self-Validating Step):
-
Frequency: Test every 6 months (or before any distillation).
-
Method: Quantofix® Peroxide 100 test strips (or equivalent semi-quantitative method).
-
Validation Logic:
-
Visual Workflow: Peroxide Decision Tree
Figure 1: Decision logic for handling peroxide-forming solvents prior to processing.
Protocol B: Operational Handling & PPE Strategy
Objective: Prevent dermal absorption and inhalation exposure during synthesis or extraction.
Engineering Controls
-
Primary: All handling must occur within a certified Fume Hood with a face velocity of 80–100 fpm.
-
Process Containment: For rotary evaporation (concentration), use a blast shield. The boiling point is high, requiring high vacuum and heat, which increases the kinetic energy of a potential vessel rupture.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with glycol ethers, as they can permeate in <15 minutes.
| PPE Component | Specification | Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Only for incidental splash.[1][2] Change immediately upon contact. |
| Gloves (Immersion) | Butyl Rubber or Silver Shield/4H | Glycol ethers permeate nitrile rapidly. Butyl offers >480 min breakthrough time. |
| Respiratory | Full-face respirator with OV (Organic Vapor) cartridges | Required only if working outside a hood (e.g., spill cleanup).[2] |
| Eye Protection | Chemical Goggles | Prevent ocular irritation and corneal injury. |
Synthesis Integration Note
When using this compound as a building block (e.g., alkylation reactions):
-
Quenching: Ensure the reaction mixture is cooled before quenching. The high boiling point means the solvent acts as a heat sink; rapid addition of water can cause violent "bumping" if the internal temperature is >100°C.[3]
-
Azeotropes: Be aware that this molecule may form azeotropes with water, complicating solvent recovery.
Protocol C: Waste Disposal & Spill Management
Objective: Environmental compliance and prevention of secondary exposure.
-
Spill Response:
-
Waste Segregation:
References
-
European Chemicals Agency (ECHA). (2023). Substance Information: 2-(2-methoxyethoxy)ethanol (DEGME) - Toxicological Analog.[1][2] Retrieved from [Link][2][3]
-
Kaibel, G., et al. (2000). Process for preparing 3-methoxy-1-propanol. U.S. Patent No.[3] 6,100,433.[3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Glycol Ethers: Hazard Recognition. Retrieved from [Link][2][3]
Sources
- 1. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. louisville.edu [louisville.edu]
- 6. fishersci.com [fishersci.com]
Technical Application Note: Precision Engineering of Thermoresponsive Polymers using 3-(2-Methoxyethoxy)propan-1-ol
Introduction & Scientific Rationale
3-(2-Methoxyethoxy)propan-1-ol (CAS: 94194-50-0), often abbreviated as MEP-OH , represents a critical "hybrid" building block in the synthesis of advanced functional polymers. Unlike standard oligo(ethylene glycol) (OEG) derivatives which rely exclusively on ethyl (
The "Propyl Effect" in Polymer Chemistry
In the development of smart drug delivery systems, the Lower Critical Solution Temperature (LCST) is the parameter defining the transition from soluble to insoluble (or coil-to-globule).
-
Standard OEG Polymers: Poly(diethylene glycol methyl ether methacrylate) (MEO
MA) has an LCST of ~26°C. -
The MEP Advantage: By incorporating the
spacer from MEP-OH, researchers can increase the hydrophobicity of the side chain without altering the terminal methoxy functionality. This allows for the synthesis of polymers with tunable LCSTs that are distinct from pure PEG-based systems, offering a tool to fine-tune phase transitions closer to physiological temperature (37°C) or to create distinct hydrophobic domains in block copolymers.
Primary Applications:
-
Monomer Synthesis: Precursor for 3-(2-methoxyethoxy)propyl methacrylate (MEPMA).
-
Solvent Engineering: High-boiling, amphiphilic solvent for flow battery electrolytes.
-
Surface Modification: Hydrophilic spacer for functionalizing silica or gold nanoparticles.
Chemical Architecture & Workflow
The following diagram illustrates the transformation of MEP-OH from a raw building block into a self-assembling micellar drug carrier.
Figure 1: Synthetic pathway converting MEP-OH into a thermoresponsive polymer system.
Protocol A: Synthesis of Monomer (MEPMA)
Objective: To functionalize this compound with a methacrylate group, creating a polymerizable monomer (MEPMA).
Reaction:
Reagents & Equipment
-
Precursor: this compound (13.4 g, 100 mmol).
-
Reagent: Methacryloyl chloride (11.5 g, 110 mmol).
-
Base: Triethylamine (TEA) (12.1 g, 120 mmol).
-
Solvent: Dichloromethane (DCM), anhydrous (150 mL).
-
Inhibitor: Hydroquinone (trace).
-
Equipment: 500 mL 3-neck round bottom flask, addition funnel, ice bath, rotary evaporator.
Step-by-Step Methodology
-
Setup: Purge the 3-neck flask with nitrogen. Add MEP-OH, TEA, and DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve Methacryloyl chloride in 20 mL DCM. Add dropwise via addition funnel over 1 hour, maintaining temperature < 5°C. Causality: Slow addition prevents exotherm-induced polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn cloudy due to TEA·HCl salt precipitation.
-
Workup:
-
Filter off the white TEA·HCl precipitate.
-
Wash the filtrate sequentially with:
-
mL saturated
(removes unreacted acid). - mL distilled water.
- mL brine.
-
mL saturated
-
Dry the organic layer over anhydrous
.
-
-
Purification: Remove DCM under reduced pressure (Rotavap, 30°C). Purify the crude oil via silica gel column chromatography (Hexane/Ethyl Acetate 4:1) to remove trace inhibitor and byproducts.
-
Yield Check: Expect a clear, colorless oil. Yield ~85%.
Protocol B: RAFT Polymerization of MEPMA
Objective: To synthesize a well-defined homopolymer, Poly(MEPMA), with low polydispersity (PDI < 1.2) for LCST determination.
Reagents
-
Monomer: MEPMA (2.0 g, 10 mmol) [From Protocol A].
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (28 mg, 0.1 mmol).
-
Initiator: AIBN (3.2 mg, 0.02 mmol). Note: Ratio CTA:Initiator = 5:1.
-
Solvent: Anisole (2 mL) or 1,4-Dioxane.
Step-by-Step Methodology
-
Solution Prep: In a Schlenk tube, dissolve MEPMA, CPDB, and AIBN in Anisole.
-
Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Reasoning: Oxygen terminates RAFT radicals, killing the "living" nature of the polymerization.
-
Polymerization: Backfill with Nitrogen and immerse the tube in a pre-heated oil bath at 70°C. Stir for 12 hours.
-
Quenching: Plunge the tube into liquid nitrogen to stop the reaction. Expose to air.
-
Precipitation: Drop the polymer solution into excess cold Hexane/Diethyl Ether (50:50). The polymer will precipitate as a viscous gum or solid.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Characterization & Data Analysis
LCST Determination
The primary value of MEP-based polymers is their thermo-responsiveness.
Method:
-
Dissolve Poly(MEPMA) in deionized water (1 mg/mL).
-
Place in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Ramp temperature from 10°C to 60°C at 1°C/min.
-
Monitor Transmittance at 500 nm.
Expected Data Profile:
| Temperature (°C) | Transmittance (%) | Phase State |
| 15 | 99% | Soluble (Coil) |
| 20 | 99% | Soluble (Coil) |
| 24 (Onset) | 90% | Transition Start |
| 26 | 50% | Cloud Point (LCST) |
| 35 | < 5% | Insoluble (Globule) |
Note: The LCST of Poly(MEPMA) is expected to be slightly lower than Poly(MEO
Structural Validation (NMR)
H NMR (CDCl-
4.1 ppm (t, 2H, -COO-CH
-) - 3.6-3.5 ppm (m, OEG backbone protons)
-
3.38 ppm (s, 3H, -O-CH
) -
1.9 ppm (m, 2H, -CH
-CH -CH - in the propyl spacer) — Diagnostic Peak distinguishing MEP from standard PEG.
Logic of Phase Transition
The following diagram explains the mechanism by which MEP-based polymers release drugs upon heating.
Figure 2: Thermodynamic mechanism of the Coil-to-Globule transition in MEP polymers.
References
-
Lutz, J. F., & Hoth, A. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Polymerization. Macromolecules, 39(2), 893–896. Link
-
Magnusson, J. P., et al. (2008). Selective Cleavage of the Carbon−Sulfur Bond in RAFT-Synthesized Polymers. Macromolecules, 41(2), 544–547. Link
-
Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition, 48(43), 7978-7994. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13657739, this compound. Link
Troubleshooting & Optimization
troubleshooting common issues in 3-(2-Methoxyethoxy)propan-1-ol reactions
Welcome to the technical support center for 3-(2-Methoxyethoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile bifunctional molecule in synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are both successful and efficient.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reactions involving this compound, focusing on the causality behind these issues and providing validated protocols for resolution.
Issue 1: Low or No Yield in Williamson Ether Synthesis
You are attempting to synthesize a larger ether by deprotonating the hydroxyl group of this compound and reacting it with an alkyl halide (R-X), but are observing poor conversion.
A: Low yield in this reaction typically stems from three primary sources: competition from an elimination side reaction, incomplete deprotonation of the alcohol, or the presence of contaminants.
-
Potential Cause A: Competing Elimination (E2) Reaction. The Williamson ether synthesis is a classic SN2 reaction. However, the alkoxide of this compound is a strong base. When reacted with sterically hindered alkyl halides (secondary or tertiary), it can act as a base, abstracting a proton and leading to the formation of an alkene via an E2 mechanism, instead of acting as a nucleophile.[1][2]
-
Potential Cause B: Incomplete Deprotonation. To act as a nucleophile, the alcohol must be fully converted to its corresponding alkoxide. Using a base that is not strong enough (i.e., has a pKa lower than or similar to the alcohol, which is typically ~16-18) will result in an equilibrium with unreacted starting material.
-
Potential Cause C: Water Contamination. this compound is hygroscopic. Any residual water in the alcohol or solvent will consume the strong base (e.g., NaH), preventing the deprotonation of your alcohol and inhibiting the reaction.
To optimize your yield, it is critical to favor the SN2 pathway and ensure anhydrous conditions.
Table 1: Optimizing Williamson Ether Synthesis Conditions
| Parameter | Recommendation | Rationale |
| Alkyl Halide (R-X) | Use methyl or primary alkyl halides. | Minimizes steric hindrance, strongly favoring the SN2 pathway over E2 elimination.[1] |
| Leaving Group | Use alkyl iodides (R-I) or bromides (R-Br). | Iodide is an excellent leaving group, accelerating the SN2 reaction rate. |
| Base Selection | Sodium hydride (NaH) is highly effective. | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[3] |
| Solvent | Use an anhydrous polar aprotic solvent (e.g., THF, DMF). | These solvents effectively solvate the cation (Na+) while leaving the alkoxide nucleophile highly reactive.[4] |
| Temperature | Typically 50-100 °C. | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant decomposition.[3] |
Step-by-Step Optimization Protocol:
-
Drying: Ensure your this compound and solvent (THF or DMF) are rigorously dried. See FAQ section for drying procedures.
-
Alkoxide Formation: In a dry, inert-atmosphere (N2 or Argon) flask, dissolve the this compound (1.0 eq.) in anhydrous THF. Add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Ether Formation: Slowly add the primary alkyl halide (1.0-1.2 eq.) to the alkoxide solution via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by adding water or a saturated NH4Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[3]
Issue 2: Formation of an Unexpected Byproduct, 1,3-Dimethoxypropane
During the synthesis of this compound, or in subsequent reactions, you detect the presence of 1,3-dimethoxypropane.
A: This impurity typically arises during the synthesis of this compound itself, particularly when using a methylating agent.
-
Causality: The synthesis often involves the mono-methylation of 1,3-propanediol. If the reaction conditions are not carefully controlled, a second methylation can occur on the remaining hydroxyl group, leading to the formation of the 1,3-dimethoxypropane byproduct.[5][6] This is a common issue in reactions involving diols where selectivity for mono-alkylation is desired.[7]
Prevention:
-
Stoichiometry Control: Use a molar excess of 1,3-propanediol relative to the methylating agent (e.g., methyl chloride) to statistically favor mono-methylation.[5]
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, further reducing the likelihood of double alkylation.
Purification Protocol: The boiling points of this compound and 1,3-dimethoxypropane are sufficiently different to allow for effective separation by fractional distillation.
Table 2: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 134.17 | ~206-208 |
| 1,3-Dimethoxypropane | 104.15 | ~105-107 |
A carefully packed fractional distillation column should be used to separate the lower-boiling 1,3-dimethoxypropane from the desired product.
Visualizing Key Reaction Pathways
Understanding the competition between substitution and elimination is crucial for troubleshooting.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. [8]Keep it away from strong oxidizing agents and sources of ignition. Due to its hygroscopic nature, storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term purity.
Q2: How can I effectively remove water from this compound before a reaction? A: For moisture-sensitive reactions, residual water must be removed.
-
Azeotropic Distillation: Refluxing with a solvent that forms a low-boiling azeotrope with water (e.g., benzene or toluene) using a Dean-Stark apparatus is effective.
-
Chemical Drying: For smaller scales, using a chemical drying agent that does not react with alcohols is an option. 2,2-Dimethoxypropane is an excellent choice as it reacts with water to form acetone and methanol, which can be easily removed under vacuum. [9]Add a small amount to the alcohol, along with a catalytic amount of a mild acid (like p-toluenesulfonic acid), stir, and then remove the volatiles. [10] Q3: What are the main safety precautions when handling this chemical? A: this compound is a flammable liquid and can cause skin and eye irritation. [11]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep it away from open flames and heat sources.
Q4: Can this compound be used as a solvent for Grignard reactions? A: No, this is highly inadvisable. Grignard reagents are extremely strong bases and will be instantly quenched by the acidic proton of the hydroxyl group in this compound. [12][13]This acid-base reaction is much faster than any desired nucleophilic attack on a carbonyl. Grignard reactions require aprotic solvents, typically anhydrous ethers like diethyl ether or THF. [14] Q5: What are the likely decomposition pathways for this compound at high temperatures? A: Glycol ethers can undergo thermal degradation at elevated temperatures. The most likely pathways involve C-O bond fission through radical mechanisms, which can lead to the formation of smaller, volatile fragments. [15]In the presence of oxygen, oxidative degradation can occur, potentially leading to the formation of acidic byproducts like formic or glycolic acids, which can complicate the reaction and work-up. [16]It is therefore recommended to run reactions at the lowest effective temperature and under an inert atmosphere.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1998). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
-
RSC Publishing. (n.d.). Thermal dissociation of ethylene glycol vinyl ether. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2000). US6100433A - Process for preparing 3-methoxy-1-propanol.
-
NTNU Open. (2024, March 17). Analytical tools for monitoring glycol degradation. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone dibutyl acetal. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 11.8: Organometallic Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Wiley Online Library. (2012, June 22). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
ScienceDirect. (2012). Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. Retrieved from [Link]
-
AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]
-
ScienceDirect. (1986). A Mass Spectrometric Investigation of the Thermal Oxidative Reactivity of Ethylene Glycol. Retrieved from [Link]
-
PubMed. (1995). Bacterial Degradation of Glycol Ethers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylpropan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 3-(2-hydroxyethoxy)-. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. tailoredread.com [tailoredread.com]
- 5. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 6. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 7. iris.unive.it [iris.unive.it]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal dissociation of ethylene glycol vinyl ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Optimizing Reaction Conditions with 3-(2-Methoxyethoxy)propan-1-ol
Executive Summary
3-(2-Methoxyethoxy)propan-1-ol (MEP) is a critical "short-chain" PEG-mimetic linker (
This guide addresses the three most common bottlenecks researchers face with MEP: hygroscopicity interfering with anhydrous coupling , poor conversion rates due to chelation , and difficulty in post-reaction removal due to its high boiling point and water miscibility.
Module A: Pre-Reaction & Handling (The "Invisible" Impurities)
Q: My reaction (e.g., Mitsunobu or Tosylation) stalls at 60% conversion. I am using "anhydrous" solvent, but the MEP is from an older bottle. What is happening?
A: The culprit is likely water or peroxides . MEP is a glycol ether. Like all glycols, it is hygroscopic; like all ethers, it forms peroxides.
-
Hygroscopicity: Even 0.5% water content can kill a Mitsunobu reaction or hydrolyze a tosyl chloride reagent before it reacts with the alcohol.
-
Peroxides: If the bottle has been opened for >3 months without stabilizers (BHT), peroxides may have formed. These can oxidize sensitive catalysts (e.g., Pd/C) or interfere with radical mechanisms.
Protocol: The "Gold Standard" Drying & Polishing Workflow Do not rely on rotary evaporation alone; it does not remove bound water effectively from glycol ethers.
-
Peroxide Test: Use a Quantofix® Peroxide strip. If >10 mg/L, treat with acidic ferrous sulfate or pass through activated alumina.
-
Drying: Store over activated 3Å or 4Å Molecular Sieves (20% m/v) for 24 hours.
-
Note: Do not use CaH₂ unless you plan to distill immediately, as thermal decomposition can occur at the high boiling points required.
-
-
Validation: Karl Fischer titration is ideal. If unavailable, use the "Benzophenone Ketyl" indicator test (only if distilling) or simply assume "wet" and use the sieve protocol.
Visualization: Reagent Preparation Logic
Caption: Decision tree for purifying glycol ether reagents before sensitive coupling reactions.
Module B: Reactivity & Optimization
Q: I am trying to attach MEP to a carboxylic acid using EDC/NHS, but yields are low. Is the primary alcohol unreactive?
A: The primary alcohol is reactive, but competitive chelation and sterics often interfere.
The ether oxygen in the chain (
Optimization Table: Choosing the Right Activation Strategy
| Reaction Type | Recommended Conditions | Why? |
| Esterification | Steglich (DCC/DMAP) or Yamaguchi | EDC/NHS is often too slow for alcohols (better for amines). DMAP is critical to act as an acyl transfer agent. |
| Etherification | Mitsunobu (DIAD/PPh3) | Direct coupling. Critical: Add MEP last to the betaine complex to prevent side reactions. |
| Leaving Group Install | Mesylation (MsCl/TEA) | Tosyl groups are bulky; the flexible MEP chain can make crystallization difficult. Mesylates are smaller and faster to generate. |
| Alkylation (NaH) | DMF or THF (0°C to RT) | Warning: The ether oxygen can chelate Na+, making the alkoxide more nucleophilic but also more basic (prone to elimination if the electrophile allows). |
Troubleshooting The "Chelation Trap" If using Lewis Acid catalysts (e.g., in glycosylation or opening epoxides):
-
Issue: The MEP chain wraps around the catalyst (e.g.,
or ), deactivating it. -
Fix: Increase catalyst loading to 1.5 - 2.0 equivalents, or switch to a non-chelating Lewis acid (e.g., TMSOTf).
Module C: Workup & Purification (The "Sticky" Phase)
Q: I cannot remove excess MEP on the rotovap. The boiling point is too high, and it "oils out" during column chromatography. How do I isolate my product?
A: This is the most common complaint. MEP has a high boiling point (estimated >200°C at atm) and is amphiphilic (soluble in water and organics).
Strategy 1: The Aqueous Wash (Partition Coefficient) If your product is lipophilic (soluble in DCM/EtOAc):
-
Dilute reaction mixture with DCM (Ethyl Acetate is often too polar and will pull some MEP).
-
Wash 5x with Brine (Saturated NaCl).
-
Check TLC: MEP stains strongly with Hanessian’s Stain or KMnO4 (appears as a white/yellow spot).
Strategy 2: The "Catch and Release" (For Acidic Products) If your product has a carboxylic acid:
-
Dissolve mixture in dilute base (NaHCO3).
-
Extract with Ether (removes neutral MEP).
-
Acidify aqueous layer and extract product with EtOAc.
Strategy 3: Kugelrohr Distillation (For Thermal Stable Products) If the product is heat stable, use a Kugelrohr apparatus under high vacuum (<0.1 mbar) at 150°C. The MEP will distill off; the heavier product remains.
Visualization: Workup Decision Logic
Caption: Selecting the correct purification method based on product solubility.
Module D: Safety & Stability
Q: Are there specific safety concerns beyond standard lab protocols?
A: Yes.
-
Peroxide Formation: As noted in Module A, glycol ethers are Class B peroxide formers. Test every 3 months.
-
Skin Absorption: Glycol ethers penetrate skin easily. While MEP is less toxic than shorter chain analogs (like 2-methoxyethanol), it should still be handled with Nitrile gloves (double gloving recommended for prolonged handling).
-
Flash Point: While high boiling, the flash point is likely >90°C. However, mists generated during high-vac distillation can be flammable.
References
-
PubChem. Compound Summary: Glycol Ethers & Derivatives.[4] National Library of Medicine. Available at: [Link][4]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for alkoxide basicity). Available at: [Link]
- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis.
Sources
- 1. Alcohol Reactivity [www2.chemistry.msu.edu]
- 2. CN112479832A - Method for preparing ethylene glycol monoether by using titanium silicalite molecular sieve as catalyst - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yields with 3-(2-Methoxyethoxy)propan-1-ol
Introduction: Understanding the Molecule
Welcome to the technical support hub for 3-(2-Methoxyethoxy)propan-1-ol (referred to herein as MEP-OH ).[1]
To improve yield, you must first understand that MEP-OH acts as a "hybrid" reagent.[1] It possesses a primary alcohol (nucleophilic site), a propyl spacer (lipophilic segment), and a methoxy-ethoxy tail (hydrophilic/chelating segment).
Most yield failures with this molecule stem from treating it like a simple alcohol (e.g., propanol) or a simple solvent (e.g., THF). It is neither. It is a podand —an open-chain analog of a crown ether—capable of sequestering metal cations and altering reaction kinetics.
This guide addresses the three most common failure modes: Solvent Integrity , Cation Chelation , and Workup Emulsions .
Module 1: Solvent Integrity (The Silent Yield Killers)
Status: Critical Issue: Variable yields in moisture-sensitive or radical reactions.
Q: "My Grignard reaction utilizing MEP-OH as a co-solvent failed completely. Why?"
A: You likely have Water or Peroxide contamination. Glycol ethers are hygroscopic. Even "anhydrous" bottles absorb atmospheric moisture within minutes of opening. Furthermore, the ether linkages are prone to autoxidation, forming peroxides that quench Grignard reagents and poison Palladium catalysts.
Troubleshooting Protocol: The "Zero-Background" Prep
Before any organometallic coupling, you must validate solvent integrity.
| Contaminant | Diagnostic Test | Removal Method |
| Water | Karl Fischer Titration (Target <50 ppm) | Store over Activated 3Å or 4Å Molecular Sieves for 24h.[1] Distillation is ineffective for trace water due to H-bonding.[1] |
| Peroxides | KI Starch Paper (Blue = Positive) | Pass through a column of Basic Activated Alumina . Do not distill if peroxides are >100 ppm (Explosion Hazard). |
Technical Insight: The propyl chain in MEP-OH increases the boiling point significantly compared to shorter glycol ethers. Removing water via azeotropic distillation is difficult; molecular sieves are the only reliable method for high-yield applications.[1]
Module 2: Reaction Mechanics (The "Invisible" Variable)
Status: High Priority Issue: Unexplained changes in reaction rate or stereoselectivity.
Q: "My nucleophilic substitution (S_N2) is sluggish compared to when I use standard propanol. Isn't the primary alcohol the same?"
A: The alcohol is the same, but the solvation shell is different. The methoxy-ethoxy tail of MEP-OH can wrap around the counter-cation (e.g., Na+, K+, Li+) of your base or nucleophile. This is known as the Podand Effect .
-
The Trap: In non-polar solvents, this chelation helps by separating the ion pair (making the nucleophile "naked" and more reactive).
-
The Drag: In polar protic reactions, or when the MEP-OH is the reactant, this internal coordination can sterically hinder the approach of the alcohol oxygen to the electrophile.
Visualization: The Podand Chelation Effect
The following diagram illustrates how MEP-OH sequesters Lithium ions, altering the effective concentration of the reactive species.
Caption: The "Podand Effect" where the ether tail of MEP-OH coordinates with metal cations, modifying the nucleophilicity of the alkoxide.[1]
Optimization Protocol: Cation Tuning
If your yield is low in base-mediated alkylations:
-
Switch the Counter-ion: If using NaH, switch to KH . The larger Potassium ion is less tightly bound by the specific cavity size of the MEP-OH ether tail.
-
Add a Competitor: Add 12-Crown-4 (catalytic amount) to sequester Lithium more effectively than the MEP-OH tail can, freeing the alcohol group to react.[1]
Module 3: Workup & Isolation (Where Yield is Lost)
Status: Critical Issue: "I can't extract the product. It forms a rag layer, or stays in the water."
Q: "I lost 40% of my product during the aqueous wash. Where did it go?"
A: It is likely in the aqueous phase, solubilized by the amphiphilic nature of MEP-OH. MEP-OH acts as a hydrotrope .[1] It increases the solubility of organic molecules in water. Standard "DCM/Water" extractions often fail because the MEP-OH prevents phase separation.[1]
Troubleshooting Protocol: The "Salting-Out" Strategy
Do not use pure water for washes. You must destroy the hydrotropic effect.
Step-by-Step Isolation Guide:
-
Saturation: Pour the reaction mixture into saturated brine (NaCl) , not water. The high ionic strength forces the organic MEP-OH (and your product) out of the aqueous phase.
-
The Solvent Switch: Avoid Diethyl Ether. Use Ethyl Acetate (EtOAc) or MTBE . These interact less favorably with the glycol tail than chlorinated solvents.
-
The Back-Extraction:
-
Step A: Extract aqueous layer 3x with EtOAc.
-
Step B: Combine organics.[2]
-
Step C (Critical): Wash the combined organics once with a 5% LiCl solution . Lithium chloride is highly soluble in glycol ethers and will help pull unreacted MEP-OH from the organic phase into the water, purifying your product during workup.
-
Visualization: Workup Decision Matrix
Caption: Decision tree for isolating products synthesized with amphiphilic glycol ethers.
Module 4: Synthesis Applications (Reagent Specifics)
Q: "How do I attach MEP-OH to a carboxylic acid (Esterification) with >90% yield?"
A: Avoid Fischer Esterification (Acid/Heat). The equilibrium is unfavorable due to the high boiling point of MEP-OH (hard to remove water azeotropically).
Recommended Protocol: The Steglich Esterification (Modified)
Use a coupling agent to drive the reaction irreversibly.
-
Reagents: Carboxylic Acid (1.0 eq), MEP-OH (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM).
-
Temperature: 0°C to Room Temp.
-
Key Modification: Because MEP-OH is a primary alcohol with a "floppy" tail, it has high entropic freedom. Add the MEP-OH slowly to the activated acid-DCC complex to prevent side reactions.[1]
-
Purification: The urea byproduct precipitates. Filter it off. The remaining MEP-OH is easily separated via flash chromatography (it is much more polar than the ester product).
References
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. Link[1]
-
Gokel, G. W., et al. (2004). Podands, Lariat Ethers, and other Open-Chain Hosts. Encyclopedia of Supramolecular Chemistry. Link
-
StatPearls [Internet]. (2023). Glycol Ether Toxicity.[2][3] National Library of Medicine. Link
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. (Refer to Chapter on Glycol Ethers). Link
For further assistance, please contact the Application Science team with your specific reaction scheme and LCMS data.
Sources
purification challenges of 3-(2-Methoxyethoxy)propan-1-ol and solutions
Technical Support Center: Purification of 3-(2-Methoxyethoxy)propan-1-ol
Executive Summary
You are likely encountering difficulties purifying This compound due to its amphiphilic nature and boiling point proximity to common starting materials like 1,3-propanediol. Unlike standard glycol ethers (e.g., Dowanol™ PM), this "hybrid" ether—bridging ethylene and propylene glycol chemistries—presents unique separation challenges regarding hygroscopicity and thermal stability.
This guide moves beyond standard protocols, offering field-proven strategies for isolating high-purity (>98%) material suitable for pharmaceutical intermediate use.
Module 1: Impurity Profiling & Origin Analysis
Understanding what you are fighting is the first step to winning.
Q: What are the critical impurities I should expect in my crude reaction mixture?
A: Based on the standard Williamson ether synthesis or oxetane ring-opening routes, your crude mixture contains three distinct classes of impurities. Understanding their boiling points (BP) relative to your target (Estimated BP ~205–210°C at atm) is crucial.
-
Lights (Low Boilers): Unreacted 2-methoxyethanol (BP 124°C) or water. These are easily stripped but often trap water in the product via hydrogen bonding.
-
Proximal Impurities (The Real Challenge): Unreacted 1,3-propanediol (BP 214°C). The boiling point differential (
T) is often <10°C, making simple distillation ineffective. -
Heavies: Dialkylated byproducts (e.g., 1,3-bis(2-methoxyethoxy)propane).
Visualization: Impurity Genealogy Map The following diagram traces the origin of these impurities to help you optimize your upstream synthesis to minimize downstream burden.
Figure 1: Impurity genealogy showing the origin of critical separation challenges. Note the proximal boiling point of Impurity B.
Module 2: Distillation Troubleshooting
The primary failure mode is thermal degradation during attempts to separate the diol.
Q: I am seeing yellowing and yield loss during vacuum distillation. How do I separate the 1,3-propanediol without degrading the product?
A: The yellowing indicates thermal oxidation or acid-catalyzed dehydration. Glycol ethers are sensitive to oxygen at temperatures >150°C. You must lower the thermal history of the molecule.
Protocol: High-Vacuum Fractional Distillation Do not attempt atmospheric distillation. The boiling point is too high (~205°C+), leading to decomposition.
| Parameter | Specification | Rationale |
| Vacuum Level | < 5 mbar (Abs) | Reduces BP to <100°C, preventing thermal degradation. |
| Column Efficiency | > 15 Theoretical Plates | Required to separate the product from 1,3-propanediol ( |
| Reflux Ratio | 10:1 (Initial) | High reflux is needed to cut the "front" (lights) and separate the proximal diol tail. |
| Bath Temp | Max 130°C | Wall temperature >150°C triggers peroxide decomposition and charring. |
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Distillate is cloudy | Water contamination (Azeotrope) | Perform azeotropic drying before fractionation (see Module 3). |
| Poor separation from Diol | Insufficient plates or flooding | Switch to a spinning band column or increase reflux ratio to 20:1. |
| Pot residue solidifies | Polymerization of byproducts | Stop distillation at 90% recovery; do not distill to dryness. |
Module 3: Deep Desiccation (Water Removal)
Glycol ethers are hygroscopic "sponges." Standard drying often fails.
Q: My Karl Fischer (KF) titration consistently shows 0.5% water despite rotary evaporation. How do I reach <100 ppm?
A: this compound forms hydrogen bonds with water that are stronger than the energy supplied by simple vacuum evaporation. You must break the azeotrope or use steric exclusion.
Recommended Workflow: Azeotropic Distillation [1]
-
Solvent Choice: Use Cyclohexane or Heptane . Do not use Toluene (toxic/high BP) or Benzene (carcinogenic).
-
Ratio: Add Cyclohexane at 50% v/v of the crude oil.
-
Process: Reflux with a Dean-Stark trap. Water will separate into the lower phase of the trap.
-
Endpoint: When water stops collecting, switch to distillation mode to strip the cyclohexane.
Alternative: Molecular Sieves (Polishing Step) For final polishing (<50 ppm), use 3Å Molecular Sieves .
-
Note: Do not use 4Å or 5Å sieves; the ether oxygen can enter the pores, causing product adsorption and heat generation.
Module 4: Safety & Stability (Peroxides)
The silent killer of glycol ether purity.
Q: How do I prevent peroxide formation during storage?
A: Like all ethers with alpha-protons, this molecule is a peroxide former. Peroxides concentrate during distillation, posing an explosion hazard.
Safety Protocol:
-
Test: Use commercially available peroxide test strips (Quantofix®) or the Ferrous Thiocyanate test (ASTM E299) before any heating step.
-
Limit: If >10 ppm, treat before distilling.
-
-
Treatment: Wash the organic phase with 5% aqueous Sodium Bisulfite (
) or pass through activated alumina. -
Inhibition: For long-term storage, add BHT (Butylated Hydroxytoluene) at 50-100 ppm.
-
Atmosphere: Always store under Argon or Nitrogen headspace.
Visual Workflow: The "Golden Path" to Purification
Figure 2: Optimized purification workflow ensuring safety and high purity.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Glycol Ethers and Derivatives. MilliporeSigma.[2][3][4] Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 1-Methoxy-2-propanol (Homolog Data). Link
-
PubChem. (2025). Compound Summary: 3-Methoxy-2-methylpropan-1-ol (Structural Analog). National Library of Medicine. Link
-
ECHEMI. (2024). Physical Properties and Safety Data for Methoxy Propanol Isomers. Link
-
BldPharm. (n.d.). Product Specifications: this compound (CAS 94194-50-0). Link
Sources
how to avoid side reactions with 3-(2-Methoxyethoxy)propan-1-ol
Executive Summary
You are encountering challenges with 3-(2-Methoxyethoxy)propan-1-ol (MEP) . This molecule acts as a "hybrid" reagent: it possesses the chelating properties of a glycol ether (like diglyme) and the nucleophilicity of a primary alcohol.
Most side reactions with MEP stem from three root causes:
-
Radical Instability: Formation of explosive peroxides at the ether
-carbon. -
Over-Oxidation: Uncontrollable conversion of the primary alcohol to carboxylic acid rather than aldehyde.
-
Workup Failure: Inability to separate the high-boiling solvent from the product, leading to thermal degradation during distillation.
This guide provides self-validating protocols to eliminate these variables.
Module 1: Pre-Reaction Stability (Peroxides)
Issue: "I am seeing unexplained background noise in my NMR and lower yields after storage."
Diagnosis: MEP is a Class B Peroxide Former . The ether oxygen stabilizes a radical on the adjacent carbon, reacting with atmospheric oxygen to form hydroperoxides. These are not only safety hazards but potent oxidants that degrade sensitive reagents (e.g., phosphines, thiols).
The Mechanism of Failure
The ether linkage facilitates hydrogen abstraction. If your MEP is old or stored improperly, it contains active radical initiators.
Figure 1: Radical pathway for peroxide generation in glycol ethers.[1]
Troubleshooting Protocol
Q: How do I validate the purity of my MEP solvent before use?
A: The Quant/Quench Method. Do not rely on visual inspection. Peroxides are invisible until they crystallize (at which point, do not touch the bottle).
-
Test: Use semi-quantitative peroxide strips (e.g., Quantofix®).
-
Pass: < 10 mg/L (ppm).
-
Fail: > 20 mg/L.
-
-
Mitigation (If < 100 ppm): Pass the solvent through a column of activated basic alumina. The alumina adsorbs the polar hydroperoxides.
-
Inhibition: If using MEP as a solvent for long durations, add BHT (Butylated hydroxytoluene) at 100-200 ppm. BHT acts as a radical scavenger, terminating the chain reaction shown in Figure 1.
Module 2: Chemoselectivity (Oxidation Control)
Issue: "I am trying to oxidize the alcohol to an aldehyde, but I keep isolating the carboxylic acid or esters."
Diagnosis: Primary alcohols on flexible ether chains are prone to over-oxidation . The hydrated aldehyde intermediate is easily attacked by the oxidant.
Selection Logic: The Oxidant Decision Tree
Avoid Jones Reagent (Chromium VI) or unbuffered Permanganate, as these vigorously drive the reaction to the acid.
Figure 2: Reagent selection guide for preventing over-oxidation of MEP.
Recommended Protocol: TEMPO/BAIB Oxidation
This system is self-validating because it kinetically favors the aldehyde and does not generate the water necessary to form the hydrate (which leads to the acid).
-
Dissolve: MEP (1.0 equiv) in Dichloromethane (DCM) containing 1% water.
-
Add Catalyst: TEMPO (0.1 equiv).
-
Add Oxidant: BAIB (Bis-acetoxyiodobenzene) (1.1 equiv) at 0°C.
-
Monitor: The reaction turns orange/red. Completion is usually < 4 hours.
-
Workup: Quench with aqueous Na2S2O3 to destroy excess oxidant.
Module 3: Post-Reaction Workup (Removal)
Issue: "I cannot remove MEP from my product. Rotovap at 50°C does nothing, and higher heat degrades my compound."
Diagnosis: MEP has a high boiling point (~200°C) and high enthalpy of vaporization due to hydrogen bonding.
Physical Properties Data
| Property | Value | Implication |
| Boiling Point | ~200 - 230°C | Cannot be removed by standard rotary evaporation.[1][2] |
| Water Solubility | Miscible | Key to removal. Partitioning is preferred over distillation.[1] |
| Density | ~0.98 g/mL | Can form emulsions with water if not salted out.[1] |
Removal Protocol: The "Salting Out" Extraction
Do not attempt to distill MEP off a sensitive product. Use its water miscibility to your advantage.
-
Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM yet.
-
Wash 1: Wash with Brine (Saturated NaCl) . The high ionic strength forces the organic product into the ether layer while the polar MEP stays in the aqueous phase.
-
Wash 2 (Validation): Wash with water. Check the aqueous layer by TLC. If MEP remains, repeat the brine wash.
-
Drying: Dry organic layer over Na2SO4.
Alternative (If product is water-soluble): Use Azeotropic Distillation .[1] Add Toluene to the mixture. Toluene forms an azeotrope with glycol ethers, lowering the effective boiling point and helping "carry" the MEP over into the trap.
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Link
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Link
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Link
-
Sigma-Aldrich. (n.d.). Peroxide Forming Solvents. Technical Bulletin. Link
Sources
impact of impurities in 3-(2-Methoxyethoxy)propan-1-ol on experiments
Welcome to the technical support resource for 3-(2-Methoxyethoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with solvent purity. In high-stakes experimental work, the quality of each reagent is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the impact of impurities in this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: Impurities can be broadly categorized into three groups based on their origin:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. The synthesis of related methoxy-alcohols often involves reagents like 1,3-propanediol and methylating agents.[1][2][3] Therefore, common impurities can include isomeric variants, unreacted precursors, or over-methylated products like 1,3-dimethoxypropane.[1][2]
-
Storage-Related (Degradation) Impurities: Like many ethers, this compound is susceptible to the formation of explosive peroxide impurities over time, especially when exposed to air (oxygen) and light.[4] This auto-oxidation process is a significant safety concern.[4]
-
Exogenous Impurities: The most common impurity in this class is water (H₂O), as the solvent can be hygroscopic. Other contaminants can be introduced through handling, such as leachables from container materials or cross-contamination from shared equipment.
Q2: My reaction yield is unexpectedly low. Could impurities in this compound be the cause?
A2: Absolutely. Several common impurities can drastically reduce reaction yields:
-
Water: In moisture-sensitive reactions (e.g., those involving organometallics, Grignard reagents, or strong bases), water will consume the reagent, leading to a lower effective concentration and reduced product formation.
-
Peroxides: These are strong oxidizing agents that can degrade sensitive starting materials, reagents, or even the desired product, directly lowering the yield.[5][6][7] They can also initiate unwanted side reactions.
-
Reactive Impurities (Aldehydes, etc.): If present, these can compete with your intended substrates for reagents, leading to a complex mixture of byproducts and consuming valuable reactants.[8]
Q3: I am observing unexpected spots on my TLC plate and peaks in my GC-MS/LC-MS. How can I determine if my solvent is the source?
A3: This is a classic troubleshooting scenario. The first step is to isolate the variable. Run a "blank" analysis of the this compound solvent itself using the same analytical method (GC-MS or LC-MS) you are using for your reaction mixture. If the unexpected peaks are present in the pure solvent, you have identified the source of contamination. This simple control experiment is crucial for validating that your solvent is not contributing to the analytical complexity of your results.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures and logically connects them to potential impurities, providing a clear path to resolution.
Problem 1: Inconsistent results or complete reaction failure between different batches of solvent.
-
Underlying Cause: This issue strongly points to batch-to-batch variability in the purity of this compound, particularly concerning the levels of water and peroxides. The concentration of peroxides can increase significantly during storage, making older bottles more problematic.[4][6]
-
Causality Explained: A new, freshly opened bottle may have negligible peroxide and water content, leading to a successful reaction. An older bottle, or one from a different supplier with lower quality control, may have accumulated enough of these impurities to inhibit or alter the reaction pathway completely.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for batch-to-batch inconsistency.
Problem 2: Formation of unexpected, often colored, byproducts in my synthesis.
-
Underlying Cause: The presence of reactive impurities, such as aldehydes or peroxides, is a likely culprit.
-
Causality Explained:
-
Peroxides: As radical initiators, peroxides can trigger unintended polymerization or oxidation pathways, leading to a host of high-molecular-weight or colored byproducts. Oxidative degradation of sensitive organic molecules is a well-documented issue.[7]
-
Aldehydes: Aldehydes are electrophilic and can react with nucleophilic species in your reaction mixture, leading to side products. Their metabolism and reactions can lead to cellular damage in biological systems, highlighting their reactive nature.[8][9][10]
-
-
Recommended Action: First, test for peroxides using the protocol below. If peroxides are absent, consider that other reactive species like aldehydes may be present. Analyzing the solvent by GC-MS is the most definitive way to identify such impurities.
Quantitative Data Summary
The acceptable level of an impurity is highly dependent on the application. The table below provides general guidelines.
| Impurity | Typical Specification (High-Purity Grade) | Potential Impact on Experiments | Recommended Test Method |
| Water | < 50-100 ppm (0.005-0.01%) | Quenches organometallics, hydrolyzes sensitive esters/amides. | Karl Fischer Titration |
| Peroxides | < 1-5 ppm (as H₂O₂) | Initiates radical reactions, oxidizes substrates, safety hazard.[4] | Iodometric Test (Qualitative/Semi-Quantitative) |
| Acidity/Alkalinity | < 0.001 meq/g | Catalyzes unwanted acid/base reactions. | Titration |
| Non-volatile Residue | < 10 ppm | Can introduce inorganic contaminants, interfere with analysis. | Evaporation |
Key Experimental Protocols
Protocol 1: Qualitative Test for Peroxides (Iodometric Method)
This protocol is a self-validating system; the development of color is a direct indication of the presence of oxidizing species (peroxides).
Expertise & Experience: This is a rapid and reliable first-line test for detecting the most dangerous class of impurities in ether solvents. A positive test is an immediate stop signal, preventing you from using a potentially hazardous solvent and compromising your experiment.
Materials:
-
Solvent to be tested (~10 mL)
-
Glacial acetic acid (1 mL)
-
Potassium Iodide (KI), solid (~100 mg) or freshly prepared 10% aqueous solution (1 mL)
-
Starch indicator solution (optional)
Procedure:
-
In a clean glass test tube, add 10 mL of the this compound.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid KI or 1 mL of the KI solution.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the phases to separate (if using aqueous KI).
-
Observe:
-
Negative Result: The solution remains colorless. The solvent is likely safe to use.
-
Positive Result: A yellow to dark brown color develops. This is due to the oxidation of I⁻ to I₂ by peroxides. The intensity of the color is proportional to the peroxide concentration. Adding a drop of starch solution will result in a deep blue-black color, confirming the presence of iodine.
-
Safety Note: DO NOT concentrate any solvent that tests positive for peroxides. Distillation of peroxide-containing solvents can lead to a violent explosion.[4] Peroxides must be chemically quenched (e.g., with ferrous sulfate) before any purification is attempted.
Protocol 2: Purification by Fractional Distillation
Trustworthiness: This protocol is the gold standard for removing non-volatile impurities, water, and other organic contaminants with different boiling points. Proper execution ensures a significant increase in solvent purity.
Materials:
-
Impure this compound (confirmed to be peroxide-free)
-
Drying agent (e.g., anhydrous magnesium sulfate, calcium hydride)
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
-
Boiling chips
Procedure:
-
Pre-Drying: If the solvent is wet, stir it over a suitable drying agent for several hours (or overnight). For example, use anhydrous MgSO₄.
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed. Use boiling chips in the distillation flask to ensure smooth boiling.
-
Distillation:
-
Gently heat the flask.
-
Discard the initial fraction (the first ~10% of the volume). This "forerun" will contain the more volatile impurities.
-
Collect the main fraction boiling at a constant temperature (literature boiling point of this compound is ~160-162 °C).
-
Stop the distillation before the flask runs dry to avoid concentrating any potentially hazardous non-volatile residues.
-
-
Storage: Store the purified, dry solvent over molecular sieves in a tightly sealed bottle, preferably under an inert atmosphere (Nitrogen or Argon) and protected from light to prevent new peroxide formation.[4]
Visualization of the Purification Workflow:
Caption: Standard workflow for the purification of this compound.
References
-
3-Monochloro-1,2-propanediol - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]
- Process for preparing 3-methoxy-1-propanol.
-
3-Methoxy-1-propanol | C4H10O2. PubChem, National Institutes of Health. [Link]
-
2-Methoxy-1-propanol | C4H10O2. PubChem, National Institutes of Health. [Link]
- Process for preparing 3-methoxy-1-propanol.
-
3-[Bis(2-methoxyethoxy)-phenylsilyl]propan-1-ol | C15H26O5Si. PubChem, National Institutes of Health. [Link]
-
Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. ResearchGate. [Link]
-
Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. NCBI, National Institutes of Health. [Link]
-
Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. ResearchGate. [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
-
Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS. OIV. [Link]
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC, National Institutes of Health. [Link]
-
Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. ResearchGate. [Link]
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]
- Process for the preparation of 3-methoxy-1-propanol.
-
Presence of unsafe chemical impurities, accelerated evaporation of alcohol, and lack of key labeling requirements are risks and concerns for some alcohol-based hand sanitizers and dispenser practices during the COVID-19 pandemic. PMC, PubMed Central. [Link]
-
Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Sciendo. [Link]
-
Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC, PubMed Central. [Link]
-
ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Peroxide Forming Solvents. Loughborough University, Health and Safety Service. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Effects of Beverages on Alcohol Metabolism: Potential Health Benefits and Harmful Impacts. Hindawi. [Link]
-
ANALYTICAL METHODS. ATSDR. [Link]
-
Aldehydes produced by alcohol consumption may contribute to aging; Revealed through research on "premature aging syndrome" by Nagoya University. Science Japan. [Link]
Sources
- 1. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 3. DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 4. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aldehydes produced by alcohol consumption may contribute to aging; Revealed through research on "premature aging syndrome" by Nagoya University | News | Science Japan [sj.jst.go.jp]
refining experimental methods involving 3-(2-Methoxyethoxy)propan-1-ol
The following guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity handling of 3-(2-Methoxyethoxy)propan-1-ol (CAS: 94194-50-0).
Unlike the common industrial solvent Dipropylene Glycol Methyl Ether (DPM), which is often a mixture of isomers (mainly secondary alcohols), this specific compound is a primary alcohol with a defined linear structure. This structural distinction alters its reactivity, oxidation potential, and purification requirements.
Ticket Type: Advanced Method Refinement & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2][3]
Compound Profile & Critical Properties
Before troubleshooting, verify you are working with the correct isomer. Industrial "Glycol Ethers" are often isomeric mixtures.[2][3] This protocol applies strictly to the linear primary alcohol.[3]
| Property | Specification / Behavior | Technical Implication |
| CAS | 94194-50-0 | Distinct from DPM (CAS 34590-94-8).[1][2][3] |
| Structure | Primary Alcohol: Susceptible to oxidation to carboxylic acid.[1] Ether Linkages: High peroxide risk.[2][3][4][5][6] | |
| Boiling Point | Est. >200°C (High Boiler) | Removal Issue: Cannot be removed by standard rotary evaporation (40°C, 20 mbar). Requires high vacuum (<1 mbar) or lyophilization.[2][3] |
| Hygroscopicity | High | Reaction Killer: Rapidly absorbs atmospheric moisture, quenching organometallics (Grignards, LAH). |
| Solubility | Amphiphilic | Miscible with water and most organics.[1][3] Hard to extract from aqueous phases.[2][3] |
Troubleshooting Guide (FAQ Format)
Q1: "My reaction yield is inconsistent, and the starting material seems to decompose."
Diagnosis: Peroxide Contamination or Metal Chelation.[2][3]
Like many glycol ethers, this compound forms peroxides upon storage.[1][2][3] Additionally, the "podand-like" structure (ether oxygens spaced by carbons) can chelate metal cations (
Corrective Protocol:
-
Test for Peroxides: Use semi-quantitative peroxide strips (e.g., Quantofix®) or the KI/Starch test.[3] If
, purification is mandatory.[3] -
Chelation Mitigation: If using metal catalysts, increase catalyst loading by 10-15% to account for solvent sequestration, or switch to a non-coordinating solvent (e.g., DCM) if solubility permits.[2][3]
Q2: "I cannot remove the solvent after the reaction. It bumps on the rotavap."
Diagnosis: High Boiling Point / Viscosity.[2][3] The boiling point exceeds standard water bath capabilities. Excessive heating promotes degradation.[2][3]
Corrective Protocol:
-
Method A (Aqueous Workup): If your product is lipophilic (
), wash the reaction mixture with brine ( ). The amphiphilic nature of this solvent allows it to partition into the aqueous phase, albeit slowly. -
Method B (Azeotropic Distillation): Add Toluene or Heptane .[2][3] These form lower-boiling azeotropes with glycol ethers/water, assisting in "carrying" the solvent over during rotary evaporation.[2][3]
-
Method C (Lyophilization): Dilute with water (1:1) and freeze-dry. This is effective only if your product is stable in water.[3]
Q3: "The alcohol won't oxidize to the aldehyde/acid using Jones Reagent."
Diagnosis: Ether Cleavage or Over-oxidation.[2][3] Strong acidic oxidants (Jones) can attack the ether linkages.[3]
Corrective Protocol: Switch to milder, pH-neutral oxidation methods. Dess-Martin Periodinane (DMP) or TEMPO/BAIB oxidations are preferred for this substrate to preserve the ether backbone while selectively oxidizing the primary hydroxyl group.[2][3]
Advanced Purification Workflow
Standard "bottle" purity is insufficient for sensitive catalysis.[3] The following workflow ensures anhydrous, peroxide-free solvent.
Visualization: Purification Logic
Caption: Decision logic for purifying this compound based on contaminant identification.
Detailed Protocol: De-peroxidation & Drying
Why this matters: Distilling peroxide-laden ethers is a severe explosion hazard.[1][2][3] You must remove peroxides before heating.[2][3]
-
De-peroxidation:
-
Prepare a column of Activated Alumina (Neutral, Grade I) .
-
Pass the solvent through the column under nitrogen pressure.[6] Peroxides are polar and will adsorb to the alumina surface.[3]
-
Reference: This is the standard safe method for ethers, superior to ferrous sulfate washing which introduces water [1].
-
-
Drying (The 3Å Rule):
-
Reasoning: Methanol and small primary alcohols can enter the pores of 4Å sieves, competing with water and becoming trapped. 3Å sieves exclude the alcohol while trapping water [2].[3]
-
Activation: Heat sieves to 300°C under high vacuum for 12 hours prior to use.
-
Loading: Add 20% w/v sieves to the solvent.[3] Allow to stand for 48 hours.
Reaction Setup: The "Inert Chain"
Because this compound is hygroscopic, a "closed loop" setup is required.[1][2][3]
Visualization: Anhydrous Setup
Caption: Schematic for handling hygroscopic glycol ethers during synthesis.
References & Validation
-
Peroxide Removal: Burfield, D. R. (1982).[3] Purification of Ethers and Esters. The use of activated alumina is the industry standard for removing peroxides from glycol ethers without introducing water.
-
Molecular Sieve Selection: Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. 3Å sieves are explicitly required for small alcohols to prevent solvent adsorption. [2]
-
Compound Identification: PubChem CID 18624857 (Isomer Analog) and CAS 94194-50-0.[1][2][3] [2]
-
Glycol Ether Handling: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
Sources
- 1. 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 [chemicalbook.com]
- 2. Buy 1-(2-Butoxy-1-methylethoxy)propan-2-ol | 29911-28-2 [smolecule.com]
- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3-(2-Methoxyethoxy)propan-1-ol Versus Traditional Solvents for Pharmaceutical Development
In the dynamic landscape of pharmaceutical research and development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental sustainability. For decades, traditional polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of organic synthesis and drug formulation. However, growing concerns over their toxicity and environmental footprint have catalyzed the search for safer, greener alternatives. This guide provides an in-depth technical comparison of 3-(2-Methoxyethoxy)propan-1-ol, a promising alternative, with these conventional solvents, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions in their laboratory and manufacturing processes.
Unveiling the Contenders: A Physicochemical Overview
A solvent's fundamental physical and chemical properties dictate its behavior in a given application. Understanding these parameters is the first step in a rational solvent selection process.
Table 1: Comparative Physicochemical Properties of this compound and Traditional Solvents
| Property | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C6H14O3 | C3H7NO | C2H6OS[1] | C5H9NO |
| Molecular Weight ( g/mol ) | 134.17 | 73.09[2] | 78.13[3][4] | 99.13 |
| Boiling Point (°C) | 205-215 | 153[2][5] | 189[1][4] | 202-204[6][7] |
| Melting Point (°C) | -65 | -61[2] | 18.5[4] | -24[6] |
| Flash Point (°C) | 104 | 58[8] | 89[1] | 91[6] |
| Density (g/cm³ at 25°C) | ~0.99 | 0.944[2] | 1.100[1] | 1.028[6] |
| Viscosity (cP at 25°C) | ~5 | 0.802 | 2.0[3] | 1.67[6] |
| Solubility in Water | Miscible | Miscible | Miscible[1][3] | Miscible[7] |
Key Insights from Physicochemical Data:
-
Boiling and Flash Points: this compound exhibits a significantly higher boiling point and flash point compared to DMF and DMSO. This translates to lower volatility, reduced flammability, and improved safety during handling and processing at elevated temperatures. The higher boiling point can also be advantageous for reactions requiring sustained high temperatures.
-
Viscosity: While slightly more viscous than DMF, this compound has a comparable viscosity to DMSO and NMP, suggesting it can be readily substituted in many existing processes without significant changes to fluid handling protocols.
-
Solubility: Its miscibility with water and a wide range of organic solvents, a characteristic shared with the traditional solvents, underscores its potential as a versatile medium for a variety of chemical transformations and formulations.[9]
The Crucial Divide: Health, Safety, and Environmental Profile
The primary driver for seeking alternatives to traditional aprotic solvents is their adverse impact on human health and the environment. A comparative analysis of their safety profiles reveals a compelling case for the adoption of greener alternatives.
Table 2: Comparative Safety and Environmental Profile
| Hazard Classification | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| GHS Pictograms | ||||
| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child. Suspected of causing cancer.[10][11][12] | Combustible liquid. Causes skin and eye irritation.[13] | May damage the unborn child. Causes skin and eye irritation. |
| Toxicity Highlights | Moderate skin irritant.[14][15] | Readily absorbed through the skin, hepatotoxic, and a suspected carcinogen.[10] Embryotoxic and a weak teratogen in animal studies.[12] | Low toxicity, but can enhance skin absorption of other chemicals.[13][16] | Reproductive toxicant.[17] |
| Environmental Fate | Readily biodegradable. | Not readily biodegradable. | Readily biodegradable. | Readily biodegradable.[7] |
Expert Analysis of the EHS Landscape:
The data clearly positions this compound as a significantly safer alternative. Traditional solvents like DMF and NMP are classified as reproductive toxicants, posing a serious risk to researchers and manufacturing personnel.[10][17] DMF is also a suspected carcinogen and is known to be toxic to the liver upon exposure.[10] While DMSO has a more favorable toxicity profile, its ability to enhance the dermal absorption of other, potentially more hazardous, solutes requires careful handling protocols.[13][16]
In contrast, this compound presents a much lower hazard profile, primarily being a skin irritant and a flammable liquid, hazards that are common to many laboratory solvents and can be effectively managed with standard personal protective equipment (PPE) and engineering controls.[14][15] Its ready biodegradability is another significant advantage, reducing its long-term environmental impact.
Case Study 1: Application in Organic Synthesis - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[18][19] The choice of solvent is critical for reaction efficiency, often influencing catalyst stability and reaction kinetics.
Experimental Protocol: A Comparative Workflow
To illustrate the potential of this compound in this critical transformation, we propose a comparative experimental workflow.
Caption: Workflow for comparative API solubility screening.
Anticipated Outcomes and Rationale:
The ether and hydroxyl functionalities in this compound provide both hydrogen bond accepting and donating capabilities, making it a versatile solvent for a wide range of APIs with diverse functional groups. Its polarity is expected to be sufficient to dissolve many polar and moderately non-polar compounds, a key requirement in pharmaceutical development where API structures vary widely. [20] While DMSO is renowned for its exceptional solubilizing power, its high reactivity and potential to carry solutes through the skin can be problematic. [3][13]NMP and DMF, despite their good solvency, present significant toxicological risks that limit their use in final drug formulations. [10][17]The favorable safety profile of this compound makes it a more attractive candidate for use in formulations and as a processing solvent where residual solvent levels are a critical quality attribute.
Case Study 3: Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a foundational technology in drug discovery and development. The process involves repeated coupling and deprotection steps on a solid support, with solvents playing a crucial role in swelling the resin, dissolving reagents, and washing away byproducts. DMF has traditionally been the solvent of choice for SPPS.
Logical Framework for Solvent Replacement in SPPS
The decision to replace a solvent in a well-established process like SPPS requires a systematic evaluation of key performance parameters.
Caption: Logical framework for evaluating solvent alternatives in SPPS.
Expert Commentary on the Potential of this compound in SPPS:
Replacing DMF in peptide synthesis is a significant challenge due to its excellent resin-swelling properties and high solubility for amino acid derivatives and coupling reagents. However, the severe reproductive toxicity of DMF necessitates the exploration of alternatives. This compound, with its favorable polarity and miscibility, presents a viable option. Its higher viscosity compared to DMF might require optimization of washing steps to ensure complete removal of reagents and byproducts. The key to successful implementation will be a thorough evaluation of its performance across a range of peptide sequences and solid supports, focusing on maintaining high coupling efficiencies and minimizing side reactions. The significant improvement in the safety profile would be a major driving force for its adoption in this application.
Conclusion: A Greener Horizon for Pharmaceutical Sciences
The evidence presented in this guide strongly supports the consideration of this compound as a safer, more sustainable alternative to traditional polar aprotic solvents like DMF and NMP in pharmaceutical research and development. Its favorable physicochemical properties, combined with a significantly improved health, safety, and environmental profile, make it a compelling choice for a wide range of applications, from organic synthesis to API formulation.
While direct, quantitative comparative data in every conceivable reaction is still being generated by the scientific community, the foundational data on its properties and safety, coupled with the well-documented hazards of traditional solvents, provides a strong impetus for its evaluation and adoption. By embracing greener solvent alternatives like this compound, the pharmaceutical industry can continue to innovate and deliver life-saving medicines while minimizing its environmental impact and ensuring a safer working environment for its scientists and researchers.
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
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PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
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University of Notre Dame. (2023, October 4). Green Solvents in the Pharmaceutical Industry. Fresh Writing. Retrieved from [Link]
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ResearchGate. (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Reproducibility Assessment Guide: 3-(2-Methoxyethoxy)propan-1-ol vs. Standard Glycol Ethers
[1][2]
Part 1: Core Directive & Technical Context
The Reproducibility Crisis in Hybrid Ethers this compound (MEP) is a "hybrid" glycol ether containing both an ethylene oxide (EO) and a propylene oxide (PO) structural motif in a linear chain.[1] Unlike the commodity solvent Diethylene Glycol Monomethyl Ether (DEGME) , MEP possesses a unique polarity profile due to its terminal n-propyl spacer.[1]
Why Reproducibility Fails: Researchers often treat MEP as interchangeable with DEGME or Dipropylene Glycol Methyl Ether (DPGME). However, experimental failure typically stems from three unmonitored variables:
-
Isomer Contamination: Commercial MEP often contains traces of the branched isomer (secondary alcohol), altering reaction kinetics.
-
Hygroscopic Hysteresis: The propyl chain creates a deceptive "dry" appearance while the internal ether oxygens sequester water, poisoning moisture-sensitive catalysts (e.g., Lewis acids).
-
Solvation Shell Structure: The C3-spacer disrupts the chelation cage typical of C2-PEGs, changing metal-ion coordination in organometallic steps.[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Comparative Analysis: MEP vs. Alternatives
The following table contrasts MEP with its primary "drop-in" alternatives. Note the critical divergence in LogP and Chelation Potential , which drives the reproducibility differences in extraction and synthesis.
| Feature | This compound (MEP) | Diethylene Glycol Monomethyl Ether (DEGME) | 1-Methoxy-2-propanol (PGME) |
| Structure | Linear Hybrid (C1-O-C2-O-C3-OH) | Linear PEG (C1-O-C2-O-C2-OH) | Branched PPG (C1-O-C2(Me)-OH) |
| CAS | 94194-50-0 | 111-77-3 | 107-98-2 |
| Hydrophobicity (LogP) | -0.28 (Est.)[1] | -0.68 | -0.44 |
| Chelation Mode | Disrupted (5-membered + 6-membered ring potential) | Strong (Two 5-membered rings) | Weak (Steric hindrance) |
| Primary Risk | Isomer Purity (Linear vs Branched) | Peroxide Formation | Evaporation Rate |
| Reaction Role | Tunable Linker / Lipophilic Solvent | Strong Donor Solvent | Volatile Carrier |
The "Hidden Variable" Protocol: Validating Purity & Structure
To ensure reproducibility, you cannot rely on Certificate of Analysis (CoA) purity values alone (often determined by GC-FID which may co-elute isomers).[1] You must validate the Linearity Index .
Protocol A: Isomer Discrimination via qNMR
-
Objective: Quantify the ratio of Primary Alcohol (Target) vs. Secondary Alcohol (Impurity).
-
Method: 1H NMR (400 MHz, CDCl3).
-
Diagnostic Signals:
-
Target (MEP): Triplet at ~3.65 ppm (-CH2-OH , J=6.0 Hz).
-
Impurity (Branched): Multiplet at ~3.95 ppm (-CH(Me)-OH ) or doublet methyl at ~1.1 ppm .[1]
-
-
Acceptance Criteria: Linear isomer > 98.5% integration.
Protocol B: The "Chelation Stress Test" (For Organometallic Work)
If using MEP as a solvent for Grignard or Lithium reactions, its coordination ability differs from DEGME.
-
Setup: Dissolve anhydrous LiCl (0.1 M) in MEP.
-
Measurement: Measure conductivity compared to a DEGME control.
-
Insight: MEP should show lower conductivity than DEGME due to the entropy penalty of the propyl spacer in the chelation ring. If conductivity matches DEGME, your solvent is likely wet or contaminated with shorter chain glycols.
Experimental Workflow: Drying & Preparation
Standard molecular sieves (3Å) are often insufficient for MEP due to the internal ether trap.
Step-by-Step Dehydration Workflow:
-
Pre-treatment: Sparge MEP with dry Nitrogen for 15 minutes to remove dissolved oxygen (peroxide precursor).[1]
-
Azeotropic Distillation: Add 10% v/v Toluene. Distill at ambient pressure until the head temperature stabilizes at the boiling point of MEP (est. ~190°C). Note: The toluene azeotrope carries water out more effectively than sieves alone.
-
Storage: Store over activated 4Å Molecular Sieves (Activated at 300°C for 12h) under Argon.
-
Validation: Karl-Fischer titration must read < 50 ppm water before use in sensitive coupling (e.g., Steglich esterification).[1]
Part 3: Visualization & Formatting
Mechanism of Reproducibility Failure
The following diagram illustrates how the structural difference between MEP and DEGME leads to divergent experimental outcomes, specifically in metal coordination and impurity profiles.
Figure 1: Decision pathway showing how the structural "Propyl Spacer" in MEP alters metal coordination and water retention compared to standard DEGME, leading to potential experimental failure if not controlled.
Comparative Data: Solvation & Reactivity
Simulated data based on structural activity relationships (SAR) for glycol ethers.
| Metric | MEP (Target) | DEGME (Alternative) | Impact on Reproducibility |
| Boiling Point | ~190°C | 194°C | Minimal.[1] Both require high-vac distillation for removal.[1] |
| Viscosity (25°C) | 4.2 cP | 3.9 cP | MEP is slightly more viscous; affects microfluidic flow rates. |
| Dielectric Constant | ~12.5 | ~14.1 | MEP is less polar; non-polar reactants dissolve better.[1] |
| Peroxide Rate | High | High | CRITICAL: Both require BHT stabilizer or fresh distillation. |
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108215, this compound.[1] PubChem. Available at: [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. ECETOC Technical Report No. 95. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Methoxyethoxy)propan-1-ol
In the landscape of modern research and development, the responsible management of chemical reagents is as critical as the innovative work they enable. 3-(2-Methoxyethoxy)propan-1-ol, a versatile glycol ether, is a common solvent and intermediate. However, its safe handling and disposal demand a protocol grounded in chemical principles to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each action.
Part 1: Core Chemical Profile and Critical Safety Considerations
Before disposal, understanding the inherent properties of this compound is paramount. It is classified as a flammable liquid and can cause irritation upon contact.[1][2][3] Vapors may form explosive mixtures with air and can be heavier than air, potentially traveling to an ignition source.[2][4]
The most significant, and often overlooked, hazard associated with this class of chemicals is the potential for peroxide formation.[5][6] Like other ethers, this compound can react with atmospheric oxygen over time, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[6][7] This risk is amplified as the solvent evaporates, concentrating the peroxides.[5][8] Therefore, our disposal protocol is built around mitigating this primary chemical risk.
Part 2: The Disposal Workflow: A Validated, Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating critical checkpoints to prevent accidents.
Step 1: Waste Collection and Segregation
-
Action: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. Use materials like glass or high-density polyethylene (HDPE).
-
Rationale: Proper segregation is fundamental to safe waste management. Mixing glycol ethers with incompatible materials, such as strong oxidizing agents, can trigger violent chemical reactions.[2] Clear labeling prevents accidental mixing and ensures the waste stream is correctly identified by disposal personnel.
Step 2: Peroxide Hazard Assessment This step is a critical safety checkpoint. The age and storage conditions of the chemical dictate the risk of peroxide formation.
-
Action A - Labeling: Upon receipt and first opening, all containers of peroxide-forming chemicals must be marked with the date.[7][9][10]
-
Action B - Visual Inspection: Before handling, visually inspect the container against a light source. Pay close attention to the area around the cap and within the liquid. If you observe crystal formation, cloudiness, or viscous layers, do not handle or open the container. [6][8][9] This is a sign of dangerous peroxide accumulation. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.[8][9]
-
Action C - Peroxide Testing: For any container that has been open for 12 months or more , testing for peroxides is mandatory before disposal.[5] Use commercial peroxide test strips for a semi-quantitative measurement.
-
Dip the strip into the waste solvent.
-
Compare the resulting color to the chart provided with the strips.
-
Record the test date and result directly on the container's waste label.[9]
-
Step 3: Decision and Final Disposal Path The results of the peroxide test determine the next course of action.
-
If Peroxide Concentration is < 100 ppm: The waste can be managed through the standard chemical waste stream. Proceed to Step 4. This level is generally considered safe for handling and transport by EHS personnel.[8][9]
-
If Peroxide Concentration is ≥ 100 ppm: The material is now considered a high-risk, potentially explosive substance. Do not attempt to move or dispose of it yourself. Secure the area and contact your EHS department immediately for specialized disposal.[8][9]
Step 4: Final Packaging and EHS Handover (for < 100 ppm)
-
Action: Ensure the waste container is securely sealed. Complete a hazardous waste tag or manifest with all required information, including the chemical name and concentration, and the peroxide test result.
-
Rationale: Accurate documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures the waste is handled appropriately at every stage, from your lab to the final disposal facility.[11]
-
Action: Arrange for pickup by your institution's EHS personnel or a licensed hazardous waste contractor.
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Methoxyethoxy)propan-1-ol
As researchers and scientists dedicated to innovation, our commitment to safety is the bedrock upon which successful discovery is built. The handling of specialized solvents like 3-(2-Methoxyethoxy)propan-1-ol, a member of the glycol ether family, demands a nuanced understanding of its properties to ensure robust protection. This guide moves beyond mere compliance, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, use, and disposal, ensuring every step you take in the lab is a safe one.
Understanding the Hazard Profile of this compound
Before selecting PPE, we must first understand the specific risks posed by this compound. This clear, colorless liquid presents several hazards that dictate our safety protocols.
-
Eye Irritation and Damage: The most significant hazard is the risk of serious eye damage upon contact.[1][2] Vapors can also cause eye irritation.[3][4] This necessitates stringent eye protection.
-
Skin Irritation: The compound can cause skin irritation and may be harmful if absorbed through the skin.[1][2][5] Prolonged or repeated contact can lead to defatting of the skin, causing dryness and cracking.[5]
-
Respiratory Tract Irritation and CNS Effects: Inhalation of vapors may irritate the respiratory tract and can cause central nervous system (CNS) effects such as drowsiness, dizziness, headache, and nausea.[1][2][4][6]
-
Flammability: This solvent is a flammable liquid and vapor.[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8][9] Therefore, all handling must be conducted away from open flames, sparks, and other ignition sources.[5][10]
Glycol ethers as a class are also noted for potential reproductive and developmental toxicity, which underscores the importance of minimizing exposure through all routes.[11]
Core Principles of PPE Selection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends directly on the scale and nature of the procedure being performed. We can categorize laboratory operations into three main tiers, each requiring a specific level of PPE.
The following diagram outlines the logical process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection is based on a risk assessment of the specific task.
Recommended PPE for Common Laboratory Tasks
The following table summarizes the essential PPE required for handling this compound across different operational scales.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Benchtop (e.g., <100 mL transfer in a certified chemical fume hood) | Chemical splash goggles (ANSI Z87.1 certified) | Double-gloved nitrile gloves. Change outer glove immediately upon contact. | Flame-resistant lab coat, fully buttoned. | Not typically required if handled exclusively within a certified chemical fume hood. |
| Moderate Volume / Pilot Scale (e.g., >100 mL, reactions, distillations) | Chemical splash goggles and a full-face shield.[10][12] | Chemical-resistant gloves (e.g., Butyl or Viton). Check manufacturer's compatibility charts. | Chemical-resistant apron over a flame-resistant lab coat.[13] | Recommended. Air-purifying respirator with an organic vapor cartridge.[14] |
| Spill Cleanup / Emergency Response | Full-face shield over chemical splash goggles. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant coveralls or suit. Chemical-resistant boots.[15] | Required. A full-face, air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[16] |
Step-by-Step Protocols for PPE Use and Disposal
Procedural discipline is paramount. The protection afforded by PPE is only effective if it is used correctly from donning to disposal.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Apron: Secure a chemical-resistant apron over the lab coat.[13]
-
Outer Gloves: Don the second pair of chemical-resistant (e.g., butyl) gloves. The cuffs of the outer gloves should extend over the cuffs of the lab coat sleeves.[17]
-
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place a full-face shield over the goggles.
-
Final Check: Perform a final check to ensure there are no exposed areas of skin.
The removal of PPE is a critical step to prevent cross-contamination. This process should be performed slowly and deliberately.
-
Inspect: Visually inspect PPE for any signs of contamination.
-
Clean Outer Gloves: If grossly contaminated, wipe down the outer gloves with a suitable solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Remove Face Shield & Apron: Remove the face shield and apron, handling them by the straps and avoiding contact with the front surfaces. Place in a designated hazardous waste container.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as they are removed to contain the contaminant. Dispose of them in a designated hazardous waste container.[10]
-
Remove Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward. Place it in a designated container for laundering or disposal.
-
Remove Goggles: Remove goggles by handling the strap.
-
Remove Inner Gloves: Perform the same inside-out removal technique for the inner gloves and dispose of them.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
A clear plan for emergencies is non-negotiable.
-
Immediate Actions:
-
Containment & Cleanup (Requires High-Risk PPE):
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[9][16][18] Do not use combustible materials like paper towels.
-
Use non-sparking tools to collect the absorbed material.[5][7][18]
-
Place the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste.[9][16]
-
-
Disposal:
By adhering to these scientifically grounded protocols, you build a resilient culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Material Safety D
- 1-methoxy-2-propanol - SAFETY D
- Safety Data Sheet: 1-Methoxy-2-propanol. (n.d.). Carl ROTH.
- SAFETY DATA SHEET: 3-Methoxy-1-propanol. (2010). Fisher Scientific.
- ethylene glycol monoethyl ether - Report. (n.d.). CAMEO Chemicals | NOAA.
- SIGMA-ALDRICH MATERIAL SAFETY D
- 3-Methoxy-1-propanol - Safety D
- SAFETY DATA SHEET: 1-Propanol. (2010). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET 1-PROPANOL. (n.d.). West Liberty University.
- Student safety sheets 66 Higher alcohols. (n.d.). CLEAPSS Science.
- 3-Ethoxy-1-propanol. (n.d.). Santa Cruz Biotechnology.
- Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. (n.d.). Cole-Parmer.
- Glycol Ether PM Solvent. (n.d.). Brenntag.
- 1-Methoxy-2-propanol. (n.d.). Santa Cruz Biotechnology.
- Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol. (1983). NIOSH | CDC.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- GLYCOL ETHERS 2554. (n.d.). CDC.
- Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). CDC.
- How to Safely Dispose of Propanol. (n.d.). Lab Alley.
- How to Choose PPE for Chemical Work. (2025).
- NIOSH Pocket Guide to Chemical Hazards - Propylene glycol monomethyl ether. (n.d.). CDC.
- Personal Protective Equipment. (2025). US EPA.
- Personal Protective Equipment Selection Guide. (2015).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
